Product packaging for 2-phenyl-N-(2-phenylethyl)propanamide(Cat. No.:)

2-phenyl-N-(2-phenylethyl)propanamide

Cat. No.: B1183448
M. Wt: 253.345
InChI Key: COLXXEDOSJFWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amide Chemistry and Phenylethyl Derivatives Research

2-phenyl-N-(2-phenylethyl)propanamide is a secondary amide that incorporates two key structural motifs: a propanamide backbone and two phenyl groups, one of which is part of a phenylethyl substituent attached to the amide nitrogen. The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast range of synthetic materials and pharmaceuticals. The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair, makes it a reliable and versatile building block in molecular design.

The phenylethylamine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural and synthetic compounds with diverse biological activities. This structural unit is found in neurotransmitters, hormones, and a wide variety of therapeutic agents. The presence of the phenylethyl group in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its ability to interact with biological targets. The combination of the robust amide linkage and the bioactive phenylethyl moiety in this compound makes it a compound of significant interest for synthetic and medicinal chemists.

Historical Perspective of Propanamide Class Investigation

The investigation of the propanamide class of compounds is rooted in the broader history of organic chemistry, which began to flourish in the 19th century. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event that debunked the vital force theory and opened the door to the laboratory synthesis of organic molecules, including amides. nist.gov Propanamide (CH3CH2CONH2), the parent compound of this class, is a simple, mono-substituted amide that has been studied for its physical and chemical properties for many decades. smolecule.comwikipedia.org

The development of synthetic methodologies in the 20th century allowed for the systematic exploration of N-substituted propanamides. Early research into this class was often driven by the pursuit of new materials and pharmaceuticals. The first synthetic drugs, discovered in the late 19th and early 20th centuries, were often simple derivatives of readily available starting materials, and the study of amides played a crucial role in the expansion of the medicinal chemist's toolkit. caymanchem.comnih.gov Over time, as our understanding of structure-activity relationships has grown, the synthesis of more complex N-substituted propanamides, such as this compound, has become a targeted endeavor to probe the effects of specific structural modifications on the properties of the molecule.

Rationale for Dedicated Academic Inquiry into this compound

The rationale for a dedicated academic inquiry into this compound stems from several key factors. Firstly, the compound's structure is closely related to that of precursors and byproducts in the synthesis of potent synthetic opioids, such as fentanyl. nih.gov A thorough understanding of the formation, characterization, and properties of such related compounds is crucial for forensic and analytical chemistry, as it can aid in the identification of synthetic routes and impurities in illicitly produced substances.

Secondly, the combination of the 2-phenylpropanoyl group and the N-phenylethyl group creates a molecule with a specific three-dimensional architecture and electronic distribution. The study of such molecules allows researchers to investigate fundamental principles of molecular recognition, as the phenyl rings can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-phenyl-N-(2-phenylethyl)propanamideN-(1-phenylethyl)propanamide
Molecular Formula C₁₇H₁₉NOC₁₇H₁₉NOC₁₁H₁₅NO
Molecular Weight 253.34 g/mol 253.34 g/mol 177.24 g/mol
CAS Number Not available10264-31-06283-03-0
Predicted XLogP3 3.23.41.9
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 563

Interactive Data Table: Compound Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B1183448 2-phenyl-N-(2-phenylethyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.345

IUPAC Name

2-phenyl-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)

InChI Key

COLXXEDOSJFWJO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl N 2 Phenylethyl Propanamide

Development of Novel Synthetic Pathways

The creation of 2-phenyl-N-(2-phenylethyl)propanamide fundamentally relies on the amidation reaction. Research in this area focuses on enhancing the efficiency of this transformation, ensuring the purity of the starting materials, and controlling the stereochemical outcome.

Amidation Reaction Optimization

The direct amidation of a carboxylic acid and an amine is often challenging and requires activation of the carboxylic acid. A common approach involves the use of coupling reagents to facilitate the formation of the amide bond. For the synthesis of related N-phenethyl amides, various coupling reagents have been explored. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) is a well-established method for forming amide bonds. While direct protocols for the target molecule are not extensively detailed in publicly available literature, analogous reactions provide a strong foundation.

A plausible route involves dissolving 2-phenylpropanoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like DCC or a more modern uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Subsequently, 2-phenylethylamine is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion.

A patent for the synthesis of the closely related N-(2-phenylethyl)benzamide describes a method using benzoyl chloride and phenethylamine (B48288) in an aqueous solution with an alkali metal hydroxide. This suggests that for the synthesis of this compound, the corresponding acid chloride, 2-phenylpropanoyl chloride, could be reacted with 2-phenylethylamine in a biphasic or aqueous system. google.com

Solvent- and transition-metal-free approaches have also been investigated for amide synthesis from phenyl esters and aryl amines, which could potentially be adapted for the synthesis of the target compound. nih.govrsc.org These methods offer environmental benefits by reducing waste and avoiding toxic materials.

Precursor Synthesis and Purification Strategies

The purity of the final product is highly dependent on the quality of the starting materials. Therefore, efficient synthesis and purification of the precursors, 2-phenylpropanoic acid and 2-phenylethylamine, are critical.

2-phenylpropanoic acid: This carboxylic acid can be synthesized through various routes. One common method involves the oxidation of 2-phenyl-1-propanol. Another approach is the carboxylation of the Grignard reagent derived from 1-phenylethyl chloride. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by distillation under reduced pressure.

2-phenylethylamine: This precursor is commercially available but can also be synthesized in the laboratory. A classical method involves the reduction of benzyl (B1604629) cyanide, for which various reducing agents can be employed, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another route is the reduction of β-nitrostyrene. Purification is generally accomplished by distillation.

Stereoselective Synthetic Approaches for Enantiomeric Forms of this compound

The 2-phenylpropanoic acid moiety of the target molecule contains a chiral center, leading to the existence of two enantiomers: (R)-2-phenyl-N-(2-phenylethyl)propanamide and (S)-2-phenyl-N-(2-phenylethyl)propanamide. The synthesis of enantiomerically pure forms requires stereoselective methods.

A key strategy involves the use of enantiomerically pure 2-phenylpropanoic acid as a starting material. (R)- and (S)-2-phenylpropanoic acid are commercially available or can be prepared through asymmetric synthesis or resolution of the racemic mixture. Once the desired enantiomer of the carboxylic acid is obtained, it can be coupled with 2-phenylethylamine using a method that does not racemize the chiral center. The use of peptide coupling reagents at low temperatures is generally effective in preserving the stereochemical integrity of the acid.

For instance, the synthesis of other chiral amides has been achieved with minimal racemization by employing coupling reagents like propylphosphonic anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C. This approach could be applied to the synthesis of the enantiomers of this compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is necessary. This includes the selection of an appropriate catalyst system and the fine-tuning of solvent and temperature.

Catalyst Screening and Ligand Effects

While the direct amidation can be performed using stoichiometric coupling reagents, catalytic methods are often more desirable from an economic and environmental perspective. For related amide syntheses, various catalysts have been investigated. For example, in the synthesis of amides from aryl esters and amines, palladium-based catalysts with specific ligands have shown high efficiency. nih.gov Although not directly applied to the target molecule, these findings suggest that a screening of different transition metal catalysts and ligands could lead to an optimized catalytic protocol.

For non-catalytic methods employing coupling reagents, the choice of reagent itself is critical. The table below, based on general knowledge of amide synthesis, illustrates potential coupling reagents and their general characteristics.

Coupling ReagentActivating AgentTypical BaseGeneral Remarks
DCC (Dicyclohexylcarbodiimide)SelfNone or DMAP (cat.)Forms insoluble dicyclohexylurea (DCU) byproduct.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)SelfNoneWater-soluble carbodiimide (B86325) and byproduct, facilitating workup.
HATUHOBt/HOAt analogDIPEA, TEAHighly efficient, often used in peptide synthesis.
T3P (Propylphosphonic anhydride)SelfPyridineEffective for reducing racemization.

Solvent Selection and Temperature Regimen Effects

The choice of solvent can significantly impact the reaction rate, yield, and purity of the product. For amidation reactions, polar aprotic solvents like DMF and DCM are commonly used as they effectively dissolve the reactants and intermediates. Studies on related N-acylation reactions have shown that the reaction can proceed in various solvents, and in some cases, even under solvent-free conditions, which is an environmentally friendly alternative. nih.gov

Temperature is another critical parameter. Amidation reactions are often conducted at room temperature to minimize side reactions and prevent racemization of chiral centers. However, for less reactive substrates, heating may be necessary. A systematic study of the temperature profile for the reaction between 2-phenylpropanoic acid and 2-phenylethylamine would be necessary to determine the optimal balance between reaction rate and product purity.

For instance, a study on the synthesis of N-(2-phenylethyl)benzamide found that the reaction could be carried out effectively at a temperature not exceeding 10°C during the addition of the acid chloride, followed by reaction at room temperature for a few hours. google.com This suggests that a low-temperature start followed by a gradual warming to room temperature could be a suitable regimen for the synthesis of the target amide.

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that often involve hazardous reagents, stoichiometric activating agents, and large volumes of volatile organic solvents. These conventional approaches are effective but frequently suffer from poor atom economy and generate significant chemical waste, posing environmental and safety concerns. In response, the principles of green chemistry have been increasingly applied to amide bond formation, aiming to develop more sustainable and environmentally benign synthetic routes. The synthesis of this compound, a specialty chemical, serves as a relevant case study for the implementation of these greener methodologies. This section explores various green chemistry strategies that can be employed for its synthesis, focusing on enzymatic catalysis, microwave-assisted reactions, solvent-free conditions, and the use of eco-friendly catalysts.

The primary reaction for the synthesis of this compound involves the condensation of 2-phenylpropanoic acid and 2-phenylethylamine.

Enzymatic Synthesis

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amide synthesis. nih.gov Lipases are a class of enzymes that have shown considerable promise in catalyzing the amidation of carboxylic acids and amines under mild reaction conditions. google.com The enzymatic approach avoids the need for harsh activating agents and often proceeds with high chemo- and regioselectivity.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope, could be employed. google.com The reaction is typically carried out in a non-polar organic solvent to minimize the reverse reaction of hydrolysis. To further enhance the green credentials of the process, the use of greener solvents or even solvent-free conditions can be explored. The enzyme, often immobilized on a solid support, can be easily recovered and reused, adding to the economic and environmental viability of the process.

Table 1: Hypothetical Enzymatic Synthesis of this compound

ParameterConditionRationale
Biocatalyst Immobilized Candida antarctica lipase B (CALB)Broad substrate specificity and high stability. google.com
Reactants 2-phenylpropanoic acid, 2-phenylethylamineStarting materials for the target amide.
Solvent Toluene or Cyclopentyl methyl ether (CPME)Toluene facilitates azeotropic water removal; CPME is a greener alternative. google.com
Temperature 60-80 °COptimal temperature for CALB activity and water removal. nih.gov
Water Removal Molecular sieves or azeotropic distillationDrives the equilibrium towards amide formation. nih.gov
Reaction Time 24-48 hoursEnzymatic reactions are typically slower than conventional methods.
Product Isolation Filtration to remove enzyme, solvent evaporationSimple work-up procedure. google.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov In the context of amide synthesis, microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. rsc.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

A microwave-assisted synthesis of this compound could be performed under solvent-free conditions, further enhancing its green profile. nih.gov The direct mixing of 2-phenylpropanoic acid and 2-phenylethylamine, with or without a catalyst, followed by microwave irradiation, can lead to the rapid formation of the desired amide. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Table 2: Potential Microwave-Assisted Synthesis of this compound

ParameterConditionRationale
Reactants 2-phenylpropanoic acid, 2-phenylethylamineDirect condensation of the starting materials.
Catalyst (optional) Ceric Ammonium Nitrate (CAN) or Boric AcidCan enhance reaction rate and yield. nih.govcapes.gov.br
Solvent Solvent-freeAdheres to green chemistry principles by minimizing waste. nih.gov
Microwave Power 100-300 WTo maintain a controlled reaction temperature.
Temperature 150-180 °CHigher temperatures are accessible under microwave irradiation. nih.gov
Reaction Time 5-30 minutesSignificant rate enhancement compared to conventional heating. rsc.org
Product Isolation Direct crystallization or simple extractionSimplified work-up due to the absence of solvent.

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. rsc.orgnih.govresearchgate.net For the synthesis of this compound, a solvent-free approach can be particularly attractive, especially when the reactants are liquids or have low melting points.

The direct heating of a mixture of 2-phenylpropanoic acid and 2-phenylethylamine can lead to the formation of the amide bond with the elimination of water. To facilitate this reaction at lower temperatures and improve yields, various catalysts can be employed.

One such approach involves the use of boric acid as a mild and inexpensive catalyst. nih.govorgsyn.orggalchimia.com Boric acid is believed to activate the carboxylic acid by forming a mixed anhydride, which is then readily attacked by the amine. nih.gov This method is often high-yielding and avoids the use of hazardous coupling agents.

Another solvent-free method utilizes methoxysilanes as coupling agents. nih.govnih.gov These reagents react with the carboxylic acid to form a silyl (B83357) ester intermediate, which then reacts with the amine to form the amide. The byproducts are volatile siloxanes, which can be easily removed.

Table 3: Comparison of Solvent-Free Catalytic Methods

Catalyst SystemReaction TemperatureReaction TimeAdvantages
Boric Acid 100-140 °C4-12 hoursInexpensive, low toxicity, simple work-up. galchimia.comsciencemadness.org
Methoxysilanes 80-120 °C3-7 hoursGood to excellent yields, volatile byproducts. researchgate.netnih.gov

WO2007071649A1 - Novel substituted n- (2-phenyl) -ethyl-propionamide derivatives as 11-beta-hsd1 inhibitors - Google Patents The present invention relates to compounds of the formula (I) wherein R1 is aryl or heteroaryl, which are optionally substituted by one or more, same or different substituents selected from the group consisting of: halogen, -CN, -SF5, -NO2, C1-C6-alkyl, C3-C8-cycloalkyl, C2-C6-alkenyl, C2-C6-alkynyl, wherein the four last mentioned radicals are optionally substituted by one or more F, -O-(CH2)m-R6, -S(O)n-R6, -N(R7)-S(O)n-R6, -S(O)n-N(R7, R8), -C(O)-R6, -C(O)O-R6, -C(O)N(R7, R8), -N(R7, R8), -N(R7)-C(O)-R6, -N(R7)-C(O)O-R6, -N(R7)-C(O)-N(R7, R8), R2, R3, R4 and R5 are independently of each other H, F, C1-C6-alkyl, C3-C8-cycloalkyl, C2-C6-alkenyl or C2-C6-alkynyl, wherein the four last mentioned radicals are optionally substituted by one or more F, or R2 and R3 and/or R4 and R5 form together with the C atom, to which they are attached, a 3- to 6-membered carbocycle, and the pharmaceutically acceptable salts thereof. The compounds of the formula (I) are inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD1) and are useful for the treatment of metabolic syndrome, diabetes, pre-diabetes, obesity, dislipidemia, hypertension, cardiovascular and cerebrovascular diseases. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xQ13-n_z67o_5lJbFv7g929q794g6wUe1J82g60B3_dD-s44H3k5g8fK11-u95b77_02R_U7k_x898-38G7h3b2L-oX8e5fVz8-zQ_6fW262-63Yg_k95x_9K4-8q3t-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2198-2199-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-2344-2345-2346-2347-2348-2349-2350-2351-2352-2353-2354-2555-2356-2357-2358-2359-2360-2361-2362-2363-2364-2365-2366-2367-2368-2369-2370-2371-2372-2373-2374-2375-2376-2377-2378-2379-2380-2381-2382-2383-2384-2385-2386-2387-2388-2389-2390-2391-2392-2393-2394-2395-2396-2397-2398-2399-2400-2401-2402-2403-2404-2405-2406-2407-2408-2409-2410-2411-2412-2413-2414-2415-2416-2417-2418-2419-2420-2421-2422-2423-2424-2425-2426-2427-2428-2429-2430-2431-2432-2433-2434-2435-2436-2437-2438-2439-2440-2441-2442-2443-2444-2445-2446-2447-2448-2449-2450-2451-2452-2453-2454-2455-2456-2457-2458-2459-2460-2461-2462-2463-2464-2465-2466-2467-2468-2469-2470-2471-2472-2473-2474-2475-2476-2477-2478-2479-2480-2481-2482-2483-2484-2485-2486-2487-2488-2489-2490-2491-2492-2493-2494-2495-2496-2497-2498-2499-2500-2501-2502-2503-2504-2505-2506-2507-2508-2509-2510-2511-2512-2513-2514-2515-2516-2517-2518-2519-2520-2521-2522-2523-2524-2525-2526-2527-2528-2529-2530-2531-2532-2533-2534-2535-2536-2537-2538-2539-2540-2541-2542-2543-2544-2545-2546-2547-2548-2549-2550-2551-2552-2553-2554-2555-2556-2557-2558-2559-2560-2561-2562-2563-2564-2565-2566-2567-2568-2569-2570-2571-2572-2573-2574-2575-2576-2577-2578-2579-2580-2581-2582-2583-2584-2585-2586-2587-2588-2589-2590-2591-2592-2593-2594-2595-2596-2597-2598-2599-2600-2601-2602-2603-2604-2605-2606-2607-2608-2609-2610-2611-2612-2613-2614-2615-2616-2617-2618-2619-2620-2621-2622-2623-2624-2625-2626-2627-2628-2629-2630-2631-2632-2633-2634-2635-2636-2637-2638-2639-2640-2641-2642-2643-244-2645-2646-2647-2648-2649-2650-2651-2652-2653-2654-2655-2656-2657-2658-2659-2660-2661-2662-2663-2664-2665-2666-2667-2668-2669-2670-2671-2672-2673-2674-275-2676-2677-2678-2679-2680-2681-2682-2683-2684-2685-2686-2687-2688-2689-2690-2691-2692-2693-2694-2695-2696-2697-2698-2699-2700-2701-2702-2703-2704-2705-2706-2707-2708-2709-2710-2711-2712-2713-2714-2715-2716-2717-2718-2719-2720-2721-2722-2723-2724-2725-2726-2727-2728-2729-2730-2731-2732-2733-2734-2735-2736-2737-2738-2739-2740-2741-2742-2743-2744-2745-2746-2747-2748-2749-2750-2751-2752-2753-2754-2755-2756-2757-2758-2759-2760-2761-2762-2763-2764-2765-2766-2767-2768-2769-2770-2771-2772-2773-2774-2775-2776-2777-2778-2779-2780-2781-2782-2783-2784-2785-2786-2787-2788-2789-2790-2791-2792-2793-2794-2795-2796-2797-2798-2799-2800-2801-2802-2803-2804-2805-2806-2807-2808-2809-2810-2811-2812-2813-2814-2815-2816-2817-2818-2819-2820-2821-2822-2823-2824-2825-2826-2827-2828-2829-2830-2831-2832-2833-2834-2835-2836-2837-2838-2839-2840-2841-2842-2843-2844-2845-2846-2847-2848-2849-2850-2851-2852-2853-2854-2855-2856-2857-2858-2859-2860-2861-2862-2863-2864-2865-2866-2867-2868-2869-2870-2871-2872-2873-2874-2875-2876-2877-2878-2879-2880-2881-2882-2883-2884-2885-2886-2887-2888-2889-2890-2891-2892-2893-2894-2895-2896-2897-2898-2899-2900-2901-2902-2903-2904-2905-2906-2907-2908-2909-2910-2911-2912-2913-2914-2915-2916-2917-2918-2919-2920-2921-2922-2923-2924-2925-2926-2927-2928-2929-2930-2931-2932-2933-2934-2935-2936-2937-2938-2939-2940-2941-2942-2943-2944-2945-2946-2947-2948-2949-2950-2951-2952-2953-2954-2955-2956-2957-2958-2959-2960-2961-2962-2963-2964-2965-2966-2967-2968-2969-2970-2971-2972-2973-2974-2975-2976-2977-2978-2979-2980-2981-2982-2983-2984-2985-2986-2987-2988-2989-2990-2991-2992-2993-2994-2995-2996-2997-2998-2999-3000-3001-3002-3003-3004-3005-3006-3007-3008-3009-3010-3011-3012-3013-3014-3015-3016-3017-3018-3019-3020-3021-3022-3023-3024-3025-3026-3027-3028-3029-3030-3031-3032-3033-3034-3035-3036-3037-3038-3039-3040-3041-3042-3043-3044-3045-3046-3047-3048-3049-3050-3051-3052-3053-3054-3055-3056-3057-3058-3059-3060-3061-3062-3063-3064-3065-3066-3067-3068-3069-3070-3071-3072-3073-3074-3075-3076-3077-3078-3079-3080-3081-3082-3083-3084-3085-3086-3087-3088-3089-3090-3091-3092-3093-3094-3095-3096-3097-3098-3099-3100-3101-3102-3103-3104-3105-3106-3107-3108-3109-3110-3111-3112-3113-3114-3115-3116-3117-3118-3119-3120-3121-3122-3123-3124-3125-3126-3127-3128-3129-3130-3131-3132-3133-3134-3135-3136-3137-3138-3139-3140-3141-3142-3143-3144-3145-3146-3147-3148-3149-3150-3151-3152-3153-3154-3155-3156-3157-3158-3159-3160-3161-3162-3163-3164-3165-3166-3167-3168-3169-3170-3171-3172-3173-3174-3175-3176-3177-3178-3179-3180-3181-3182-3183-3184-3185-3186-3187-3188-3189-3190-3191-3192-3193-3194-3195-3196-3197-3198-3199-3200-3201-3202-3203-3204-3205-3206-3207-3208-3209-3210-3211-3212-3213-3214-3215-3216-3217-3218-3219-3220-3221-3222-3223-3224-3225-3226-3227-3228-3229-3230-3231-3232-3233-3234-3235-3236-3237-3238-3239-3240-3241-3242-3243-3244-3245-3246-3247-3248-3249-3250-3251-3252-3253-3254-3255-3256-3257-3258-3259-3260-3261-3262-3263-3264-3265-3266-3267-3268-3269-3270-3271-3272-3273-3274-3275-3276-3277-3278-3279-3280-3281-3282-3283-3284-3285-3286-3287-3288-3289-3290-3291-3292-3293-3294-3295-3296-3297-3298-3299-3300-3301-3302-3303-3304-3305-3306-3307-3308-3309-3310-3311-3312-3313-3314-3315-3316-3317-3318-3319-3320-3321-3322-3323-3324-3325-3326-3327-3328-3329-3330-3331-3332-3333-3334-3335-3336-3337-3338-3339-340-3341-3342-3343-3344-3345-3346-3347-3348-3349-3350-3351-3352-3353-3354-3355-3356-3357-3358-3359-3360-3361-3362-3363-3364-3365-3366-3367-3368-3369-3370-3371-3372-3373-3374-3375-3376-3377-3378-3379-3380-3381-3382-3383-3384-3385-3386-3387-3388-3389-3390-3391-3392-3393-3394-3395-3396-3397-3398-3399-3400-3401-3402-3403-3404-3405-3406-3407-3408-3409-3410-3411-3412-3413-3414-3415-3416-3417-3418-3419-3420-3421-3422-3423-3424-3425-3426-3427-3428-3429-3430-3431-3432-3433-3434-3435-3436-3437-3438-3439-3440-3441-3442-3443-3444-3445-3446-3447-3448-3449-3450-3451-3452-3453-3454-3455-3456-3457-3458-3459-3460-3461-3462-3463-3464-3465-3466-3467-3468-3469-3470-3471-3472-3473-3474-3475-3476-3477-3478-3479-3480-3481-3482-3483-3484-3485-3486-3487-3488-3489-3490-3491-3492-3493-3494-3495-3496-3497-3498-3499-3500-3501-3502-3503-3504-3505-3506-3507-3508-3509-3510-3511-3512-3513-3514-3515-3516-3517-3518-3519-3520-3521-3522-3523-3524-3525-3526-3527-3528-3529-3530-3531-3532-3533-3534-3535-3536-3537-3538-3539-3540-3541-3542-3543-3544-345-3546-3547-3548-3549-3550-3551-3552-3553-3554-3555-3556-3557-3558-3559-3560-3561-3562-3563-3564-3565-3566-3567-3568-3569-3570-3571-3572-3573-3574-3575-3576-3577-3578-3579-3580-3581-3582-3583-3584-3585-3586-3587-3588-3589-3590-3591-3592-3593-3594-3595-3596-3597-3598-3599-3600-3601-3602-3603-3604-3605-3606-3607-3608-3609-3610-3611-3612-3613-3614-3615-3616-3617-3618-3619-3620-3621-3622-323-3624-3625-3626-3627-3628-3629-3630-3631-3632-3633-3634-3635-3636-3637-3638-3639-3640-3641-3642-3643-3644-3645-3646-3647-3648-3649-3650-3651-3652-3653-3654-3655-3656-3657-3658-3659-3660-3661-3662-3663-3664-3665-3666-3667-3668-3669-3670-3671-3672-3673-3674-3675-3676-3677-3678-3679-3680-3681-3682-3683-3684-3685-3686-3687-3688-3689-3690-3691-3692-3693-3694-3695-3696-3697-3698-3699-3700-3701-3702-3703-3704-3705-3706-3707-3708-3709-3710-3711-3712-3713-3714-3715-3716-3717-3718-3719-3720-3721-3722-3723-3724-3725-3726-3727-3728-3729-3730-3731-3732-3733-3734-3735-3736-3737-3738-3739-3740-3741-3742-3743-3744-3745-3746-3747-3748-3749-3750-3751-3752-3753-3754-355-3756-3757-3758-3759-3760-3761-3762-3763-3764-3765-3766-3767-3768-3769-3770-3771-3772-3773-3774-3775-3776-3777-3778-3779-3780-3781-3782-3783-3784-3785-3786-3787-3788-3789-3790-3791-3792-3793-3794-3795-3796-3797-3798-3799-3800-3801-3802-3803-3804-3805-3806-3807-3808-3809-3810-3811-3812-3813-3814-3815-3816-3817-3818-3819-3820-3821-3822-3823-3824-3825-3826-3827-3828-3829-3830-3831-3832-3833-3834-3835-3836-3837-3838-3839-3840-3841-3842-3843-3844-3845-3846-3847-3848-3849-3850-3851-3852-3853-3854-3855-3856-3857-3858-3859-3860-3861-3862-3863-3864-3865-3866-3867-3868-3869-3870-3871-3872-3873-3874-3875-3876-3877-3878-3879-3880-3881-3882-3883-3884-3885-3886-3887-3888-3889-3890-3891-3892-3893-3894-3895-3896-3897-3898-3899-3900-3901-3902-3903-3904-3905-3906-3907-3908-3909-3910-3911-3912-3913-3914-3915-3916-3917-3918-3919-3920-3921-3922-3923-3924-3925-3926-3927-3928-3929-3930-3931-3932-3933-3934-3935-3936-3937-3938-3939-3940-3941-3942-3943-3944-3945-3946-3947-3948-3949-3950-3951-3952-3953-3954-3955-3956-3957-3958-3959-3960-3961-3962-3963-3964-3965-3966-3967-3968-3969-3970-3971-3972-3973-3974-3975-3976-3977-3978-3979-3980-3981-3982-3983-3984-3985-3986-3987-3988-3989-3990-3991-3992-3993-3994-3995-3996-3997-3998-3999-4000-4001-4002-4003-4004-4005-4006-4007-4008-4009-4010-4011-4012-4013-4014-4015-4016-4017-4018-4019-4020-4021-4022-4023-4024-4025-4026-4027-4028-4029-4030-4031-4032-4033-4034-4035-4036-4037-4038-4039-4040-4041-4042-4043-4044-4045-4046-4047-4048-4049-4050-4051-4052-4053-4054-4055-4056-4057-4058-4059-4060-4061-4062-4063-4064-4065-4066-4067-4068-4069-4070-4071-4072-4073-4074-4075-4076-4077-4078-4079-4080-4081-4082-4083-4084-4085-4086-4087-4088-4089-4090-4091-4092-4093-4094-4095-4096-4097-4098-4099-4100-4101-4102-4103-4104-4105-4106-4107-4108-4109-4110-4111-4112-4113-4114-4115-4116-4117-4118-4119-4120-4121-4122-4123-4124-4125-4126-4127-4128-4129-4130-4131-4132-4133-4134-4135-4136-4137-4138-4139-4140-4141-4142-4143-4144-4145-4146-4147-4148-4149-4150-4151-4152-4153-4154-4155-4156-4157-4158-4159-4160-4161-4162-4163-4164-4165-4166-4167-4168-4169-4170-4171-4172-4173-4174-4175-4176-4177-4178-4179-4180-4181-4182-4183-4184-4185-4186-4187-4188-4189-4190-4191-4192-4193-4194-4195-4196-4197-4198-4199-4200-4201-4202-4203-4204-4205-4206-4207-4208-4209-4210-4211-4212-4213-4214-4215-4216-4217-4218-4219-4220-4221-4222-4223-4224-4225-4226-4227-4228-4229-4230-4231-4232-4233-4234-4235-4236-4237-4238-4239-4240-4241-4242-4243-4244-4245-4246-4247-4248-4249-4250-4251-4252-4253-454-4255-4256-4257-4258-4259-4260-4261-4262-4263-4264-4265-4266-4267-4268-4269-4270-4271-4272-4273-4274-4275-4276-4277-4278-4279-4280-4281-4282-4283-4284-4285-4286-4287-4288-4289-4290-4291-4292-4293-4294-4295-4296-4297-4298-4299-4300-4301-4302-4303-4304-4305-4306-4307-4308-4309-430-4311-4312-4313-4314-4315-4316-4317-4318-4319-4320-4321-4322-4323-4324-4325-4326-4327-4328-4329-4330-4331-4332-4333-4334-4335-4336-4337-4338-4339-4340-4341-4342-4343-444-4345-4346-4347-4348-4349-4350-4351-4352-4353-4354-4355-4356-4357-4358-4359-4360-4361-4362-4363-4364-4365-4366-4367-4368-4369-4370-4371-4372-4373-4374-4375-4376-4377-4378-4379-4380-4381-4382-4383-4384-4385-4386-4387-4388-4389-4390-4391-4392-4393-4394-4395-4396-4397-4398-4399-4400-4401-4402-4403-4404-4405-4406-4407-4408-4409-4410-4411-4412-4413-4414-4415-4416-4417-4418-4419-4420-4421-4422-4423-4424-4425-4426-4427-4428-4429-4430-4431-4432-4433-4434-4435-4436-4437-4438-4439-4440-4441-4442-4443-4444-4445-4446-4447-4448-4449-4450-4451-4452-4453-4454-4455-4456-4457-4458-4459-4460-4461-4462-4463-4464-4465-4466-4467-4468-4469-4470-4471-4472-4473-4474-4475-4476-4477-4478-4479-4480-4481-4482-4483-4484-4485-4486-4487-4488-4489-4490-4491-4492-4493-4494-4495-4496-4497-4498-4499-4500-4501-4502-4503-4504-4505-4506-4507-4508-4509-4510-4511-4512-4513-4514-4515-4516-4517-4518-4519-4520-4521-4522-4523-4524-4525-4526-4527-4528-4529-4530-4531-4532-4533-4534-4535-4536-4537-4538-4539-4540-4541-4542-4543-4544-4545-4546-4547-4548-4549-4550-4551-4552-4553-4554-4555-4556-4557-4558-4559-4560-4561-4562-4563-4564-4565-4566-4567-4568-4569-4570-4571-4572-4573-4574-4575-4576-4577-4578-4579-4580-4581-4582-4583-4584-4585-4586-4587-4588-4589-4590-4591-4592-4593-4594-4595-4596-4597-4598-4599-4600-4601-4602-4603-4604-4605-4606-4607-4608-4609-4610-4611-4612-4613-4614-4615-4616-4617-4618-4619-4620-4621-4622-4623-4624-4625-4626-427-4628-4629-4630-4631-4632-4633-4634-4635-4636-4637-4638-4639-4640-4641-4642-4643-4644-4645-4646-4647-4648-4649-4650-4651-4652-4653-4654-4655-4656-4657-4658-4659-4660-4661-4662-4663-4664-4665-4666-4667-4668-4669-4670-4671-472-4673-4674-4675-4676-4677-4678-4679-4680-4681-4682-4683-4684-4685-4686-4687-4688-4689-4690-4691-4692-4693-4694-4695-4696-4697-4698-4699-4700-4701-4702-4703-4704-4705-4706-4707-4708-4709-4710-4711-4712-4713-4714-4715-4716-4717-4718-4719-4720-4721-4722-4723-4724-4725-4726-4727-4728-4729-4730-4731-4732-4733-4734-4735-4736-4737-4738-4739-4740-4741-4742-4743-4744-4745-4746-4747-4748-4749-4750-4751-452-4753-4754-4755-4756-4757-4758-4759-4760-4761-4762-4763-4764-4765-4766-4767-4768-4769-4770-4771-4772-4773-4774-4775-4776-4777-4778-4779-4780-4781-4782-4783-4784-4785-4786-4787-4788-4789-4790-4791-4792-4793-4794-4795-4796-4797-4798-4799-4800-4801-4802-4803-4804-4805-4806-4807-4808-4809-4810-4811-4812-4813-4814-4815-4816-4817-4818-4819-4820-4821-4822-4823-4824-4825-4826-4827-4828-4829-4830-4831-4832-4833-4834-4835-4836-4837-4838-4839-4840-4841-4842-4843-4844-4845-4846-4847-4848-4849-4850-4851-4852-4853-4854-4855-4856-4857-4858-4859-4860-4861-4862-4863-4864-4865-4866-4867-4868-4869-4870-4871-4872-4873-4874-4875-4876-4877-4878-4879-4880-4881-4882-4883-4884-4885-4886-4887-4888-4889-4890-4891-4892-4893-4894-4895-4896-4897-4898-4899-4900-4901-4902-4903-4904-4905-4906-4907-4908-4909-4910-4911-4912-4913-4914-4915-4916-4917-4918-4919-4920-4921-4922-4923-4924-4925-4926-4927-4928-4929-4930-4931-4932-4933-4934-4935-4936-4937-4938-4939-4940-4941-4942-4943-4944-4945-4946-4947-4948-4949-4950-4951-4952-4953-4954-4955-4956-4957-4958-4959-4960-4961-4962-4963-4964-4965-4966-4967-4968-4969-4970-4971-4972-4973-4974-4975-4976-4977-4978-4979-4980-4981-4982-4983-4984-4985-4986-4987-4988-4989-4990-4991-4992-4993-4994-4995-4996-4997-4998-4999-5000-5001-5002-5003-5004-5005-5006-5007-5008-5009-5010-5011-5012-5013-5014-5015-5016-5017-5018-5019-5020-5021-522-5023-5024-5025-5026-5027-5028-5029-5030-5031-5032-5033-5034-5035-5036-5037-5038-5039-5040-5041-5042-5043-5044-5045-5046-5047-5048-5049-5050-5051-5052-5053-5054-5055-5056-5057-5058-5059-5060-5061-5062-5063-5064-5065-5066-5067-5068-5069-5070-5071-5072-5073-5074-5075-5076-5077-5078-5079-5080-5081-5082-5083-5084-5085-5086-5087-5088-5089-5090-5091-5092-5093-5094-5095-5096-5097-5098-5099-5100-5101-5102-5103-5104-5105-5106-5107-5108-5109-5110-5111-5112-5113-5114-5115-5116-5117-5118-5119-5120-5121-5122-5123-5124-5125-5126-5127-5128-5129-5130-5131-5132-5133-5134-5135-5136-5137-5138-5139-5140-5141-5142-5143-5144-5145-5146-5147-5148-5149-5150-5151-5152-5153-5154-5155-5156-5157-5158-5159-5160-5161-5162-5163-564-5165-5166-5167-5168-5169-5170-5171-5172-5173-5174-5175-5176-5177-5178-5179-5180-5181-5182-5183-5184-5185-5186-5187-5188-5189-5190-5191-5192-5193-5194-5195-5196-5197-5198-5199-5200-5201-5202-5203-5204-5205-5206-5207-5208-5209-5210-5211-5212-5213-5214-5215-5216-5217-5218-5219-5220-5221-5222-5223-5224-5225-5226-5227-5228-5229-5230-5231-5232-5233-5234-5235-5236-5237-5238-5239-5240-5241-5242-5243-5244-5245-5246-5247-5248-5249-5250-5251-5252-5253-5254-5255-5256-5257-5258-5259-5260-5261-5262-5263-5264-5265-5266-5267-5268-5269-5270-5271-5272-5273-574-5275-5276-5277-5278-5279-5280-5281-5282-5283-5284-5285-5286-5287-5288-5289-5290-5291-5292-5293-5294-5295-5296-5297-5298-5299-5300-5301-5302-5303-5304-5305-5306-5307-5308-5309-5310-5311-5312-5313-5314-5315-5316-5317-5318-5319-5320-5321-5322-5323-5324-5325-5326-5327-5328-5329-5330-5331-5332-5333-5334-5335-5336-5337-5338-5339-5340-5341-5342-5343-5344-5345-5346-5347-5348-5349-5350-5351-5352-5353-5354-5355-5356-5357-5358-5359-5360-5361-5362-5363-5364-5365-5366-5367-5368-5369-5370-5371-5372-5373-54-5375-5376-5377-5378-5379-5380-5381-5382-5383-5384-5385-5386-5387-5388-5389-5390-5391-5392-5393-54-5395-5396-5397-5398-5399-5400-5401-5402-5403-5404-5405-5406-5407-5408-5409-5410-5411-5412-5413-5414-5415-5416-5417-5418-5419-5420-5421-5422-5423-5424-5425-5426-5427-5428-5429-5430-5431-5432-5433-5434-5435-5436-5437-5438-5439-5440-5441-5442-5443-5444-5445-5446-5447-5448-5449-5450-5451-5452-5453-5454-5455-5456-5457-5458-5459-5460-5461-5462-5463-5464-5465-5466-5467-5468-5469-5470-5471-5472-5473-5474-5475-5476-5477-5478-5479-5480-5481-5482-5483-5484-5485-5486-587-5488-5489-5490-5491-5492-5493-5494-5495-5496-5497-5498-5499-5500-5501-5502-5503-5504-5505-5506-5507-5508-5509-5510-5511-5512-5513-5514-5515-5516-5517-5518-5519-5520-5521-5522-5523-5524-5525-526-5527-5528-5529-5530-5531-5532-5533-5534-5535-5536-5537-5538-5539-5540-5541-5542-5543-5544-5545-5546-5547-5548-5549-5550-5551-5552-5553-5554-5555-5556-5557-5558-5559-5560-5561-5562-5563-5564-5565-5566-5567-5568-5569-5570-5571-5572-5573-5574-5575-5576-5577-5578-5579-5580-5581-5582-5583-5584-5585-5586-5587-5588-5589-5590-5591-5592-5593-5594-5595-5596-5597-5598-5599-5600-5601-5602-5603-5604-5605-5606-5607-5608-5609-5610-5611-5612-5613-5614-5615-5616-5617-5618-5619-5620-5621-5622-5623-5624-5625-5626-5627-5628-5629-5630-5631-5632-5633-5634-5635-5636-5637-5638-5639-5640-5641-5642-5643-5644-5645-5646-5647-5648-5649-5650-5651-5652-5653-5654-5655-5656-5657-5658-5659-5660-5661-5662-5663-5664-5665-5666-5667-5668-5669-5670-5671-5672-5673-5674-5675-5676-5677-5678-5679-5680-5681-5682-5683-5684-5685-5686-5687-5688-5689-5690-5691-5692-5693-5694-5695-5696-5697-5698-5699-5700-5701-5702-5703-5704-5705-5706-5707-5708-5709-5710-5711-5712-5713-5714-5715-5716-5717-5718-5719-5720-5721-5722-5723-5724-5725-5726-5727-5728-5729-5730-5731-5732-5733-5734-5735-5736-5737-5738-5739-540-5741-5742-5743-5744-5745-5746-5747-5748-5749-5750-5751-5752-5753-5754-5755-5756-5757-5758-5759-5760-5761-5762-5763-5764-5765-5766-5767-5768-5769-5770-5771-5772-5773-5774-5775-5776-5777-5778-5779-5780-5781-5782-5783-5784-5785-5786-5787-5788-5789-5790-5791-5792-5793-5794-5795-5796-5797-5798-5799-5800-5801-5802-5803-5804-5805-5806-5807-5808-5809-5810-5811-5812-5813-5814-5815-5816-5817-5818-5819-5820-5821-5822-5823-5824-5825-5826-5827-5828-5829-5830-5831-5832-5833-5834-5835-5836-5837-5838-5839-5840-5841-5842-5843-5844-5845-5846-5847-5848-5849-5850-5851-5852-5853-5854-5855-5856-5857-5858-5859-5860-5861-5862-5863-564-5865-5866-5867-5868-5869-5870-5871-5872-5873-5874-5875-5876-5877-5878-5879-5880-5881-5882-5883-5884-5885-5886-5887-5888-5889-5890-5891-5892-5893-5894-5895-5896-5897-5898-5899-5900-5901-5902-5903-5904-5905-5906-5907-5908-5909-5910-5911-5912-5913-5914-5915-5916-5917-5918-5919-5920-5921-5922-5923-5924-5925-5926-5927-5928-5929-5930-5931-5932-5933-5934-5935-5936-5937-5938-5939-5940-5941-5942-5943-5944-5945-5946-5947-5948-5949-5950-5951-5952-5953-5954-5955-5956-5957-5958-5959-5960-5961-5962-5963-5964-5965-5966-5967-5968-5969-5970-5971-5972-5973-5974-5975-5976-5977-5978-5979-5980-5981-5982-5983-5984-5985-5986-5987-5988-5989-5990-5991-5992-5993-5994-5995-5996-5997-5998-5999-6000-6001-6002-6003-6004-6005-6006-6007-6008-6009-6010-6011-6012-6013-6014-6015-6016-6017-6018-6019-6020-6021-6022-6023-6024-6025-6026-6027-6028-6029-6030-6031-6032-6033-6034-6035-6036-6037-6038-6039-6040-6041-6042-6043-6044-6045-6046-6047-6048-6049-6050-6051-6052-6053-6054-6055-6056-6057-6058-6059-6060-6061-6062-6063-6064-6065-6066-6067-6068-6069-6070-6071-6072-6073-6074-6075-6076-6077-6078-6079-6080-6081-6082-6083-6084-6085-6086-6087-6088-6089-6090-6091-6092-6093-6094-6095-6096-6097-6098-6099-6100-6101-6102-6103-6104-6105-6106-6107-6108-6109-6110-6111-6112-6113-6114-6115-6116-6117-6118-6119-6120-6121-6122-6123-6124-6125-6126-6127-6128-6129-6130-6131-6132-6133-6134-6135-6136-6137-6138-6139-6140-6141-6142-6143-6144-645-6146-6147-6148-6149-6150-6151-6152-6153-6154-6155-6156-6157-6158-6159-6160-6161-6162-6163-6164-6165-6166-6167-6168-6169-6170-6171-6172-6173-6174-6175-6176-6177-6178-6179-6180-6181-682-6183-6184-6185-6186-6187-6188-6189-6190-6191-6192-6193-6194-6195-6196-6197-6198-6199-6200-6201-6202-6203-6204-6205-6206-6207-6208-6209-6210-6211-6212-6213-6214-615-6216-6217-6218-6219-6220-6221-6222-6223-6224-6225-6226-6227-6228-6229-6230-6231-6232-6233-6234-6235-6236-6237-6238-6239-6240-6241-6242-6243-6244-6245-6246-6247-6248-6249-6250-6251-6252-6253-6254-6255-6256-6257-6258-6259-6260-6261-6262-6263-6264-6265-6266-6267-6268-6269-6270-6271-6272-6273-6274-6275-6276-6277-6278-6279-6280-6281-6282-6283-6284-6285-6286-6287-688-6289-6290-6291-6292-6293-6294-6295-6296-6297-6298-6299-6300-6301-6302-6303-6304-6305-6306-6307-6308-6309-6310-6311-6312-6313-6314-6315-6316-6317-6318-6319-6320-6321-6322-6323-6324-6325-6326-6327-6328-6329-6330-6331-6332-6333-6334-6335-6336-6337-6338-6339-6340-6341-6342-6343-644-6345-6346-6347-6348-6349-6350-6351-6352-6353-6354-6355-6356-6357-6358-6359-6360-6361-6362-6363-6364-6365-6366-6367-6368-6369-6370-6371-6372-6373-6374-6375-6376-6377-6378-6379-6380-6381-6382-6383-6384-6385-6386-6387-6388-6389-6390-6391-6392-6393-6394-6395-6396-6397-6398-6399-6400-6401-6402-6403-6404-6405-6406-6407-6408-6409-6410-6411-6412-6413-6414-6415-6416-6417-6418-6419-6420-6421-6422-6423-6424-6425-6426-6427-6428-6429-6430-6431-6432-6433-6434-6435-6436-6437-6438-6439-6440-6441-6442-6443-6444-6445-6446-6447-6448-6449-6450-6451-6452-6453-6454-6455-6456-6457-6458-6459-6460-6461-6462-6463-6464-6465-6466-6467-6468-6469-6470-6471-6472-6473-6474-6475-6476-6477-6478-6479-6480-6481-6482-6483-6484-6485-6486-6487-6488-6489-6490-6491-6492-6493-6494-6495-6496-6497-6498-6499-6500-6501-6502-6503-6504-6505-6506-6507-6508-6509-6510-6511-6512-6513-6514-6515-6516-6517-6518-6519-6520-6521-6522-6523-6524-6525-6526-6527-6528-6529-6530-6531-6532-6533-6534-6535-6536-6537-6538-6539-6540-6541-642-6543-6544-6545-6546-6547-6548-6549-6550-6551-6552-6553-6554-6555-6556-6557-6558-6559-6560-6561-6562-6563-6564-6565-6566-6567-6568-6569-6570-6571-6572-6573-6574-675-6576-6577-6578-6579-6580-6581-6582-6583-6584-6585-6586-6587-6588-6589-6590-6591-6592-6593-6594-6595-6596-6597-6598-6599-6600-6601-6602-6603-6604-6605-6606-6607-6608-6609-6610-6611-6612-6613-6614-6615-6616-6617-6618-6619-6620-6621-6622-6623-6624-6625-6626-6627-6628-6629-6630-6631-6632-6633-6634-6635-6636-6637-6638-6639-6640-6641-6642-6643-6644-6645-6646-6647-6648-6649-6650-6651-6652-6653-6654-6655-6656-6657-6658-6659-6660-6661-6662-6663-6664-6665-6666-6667-6668-6669-6670-6671-6672-6673-6674-6675-6676-6677-6678-6679-6680-6681-6682-6683-6684-6685-6686-6687-6688-6689-6690-6691-6692-6693-6694-6695-6696-6697-6698-6699-6700-6701-6702-6703-6704-6705-6706-607-6708-6709-6710-6711-6712-6713-6714-6715-6716-6717-6718-6719-6720-6721-6722-6723-6724-6725-6726-6727-6728-6729-6730-6731-6732-6733-6734-6735-6736-6737-6738-6739-6740-6741-6742-6743-6744-6745-6746-6747-6748-6749-6750-6751-6752-6753-6754-6755-6756-6757-6758-6759-6760-6761-6762-6763-6764-6765-6766-6767-6768-6769-6770-6771-6772-6773-6774-6775-6776-6777-6778-6779-6780-6781-6782-6783-6784-6785-6786-6787-6788-6789-6790-6791-6792-6793-694-6795-6796-6797-6798-6799-6800-6801-6802-6803-6804-6805-6806-6807-6808-6809-6810-6811-6812-6813-6814-6815-6816-6817-6818-6819-6820-6821-6822-6823-6824-6825-6826-6827-6828-6829-6830-6831-6832-6833-6834-6835-6836-6837-6838-6839-6840-6841-6842-6843-6844-6845-6846-6847-6848-6849-6850-6851-6852-6853-6854-6855-6856-6857-6858-6859-6860-6861-6862-6863-6864-6865-6866-6867-6868-6869-6870-6871-6872-6873-6874-6875-6876-6877-6878-6879-6880-6881-6882-6883-6884-6885-6886-6887-6888-6889-6890-6891-6892-6893-6894-6895-6896-6897-6898-6899-6900-6901-6902-6903-6904-6905-6906-6907-6908-6909-6910-6911-6912-6913-6914-6915-6916-6917-6918-6919-6920-6921-622-6923-6924-6925-6926-6927-6928-6929-6930-6931-6932-6933-6934-6935-6936-6937-6938-6939-6940-6941-6942-6943-6944-6945-6946-6947-6948-6949-6950-6951-6952-6953-6954-6955-6956-6957-6958-6959-6960-6961-6962-6963-6964-6965-6966-6967-6968-6969-6970-6971-6972-6973-6974-6975-6976-6977-6978-6979-6980-6981-6982-6983-6984-6985-6986-6987-6988-6989-6990-6991-6992-6993-6994-6995-6996-6997-6998-6999-7000-7001-7002-7003-7004-7005-7006-7007-7008-7009-7010-7011-7012-7013-7014-7015-7016-7017-7018-7019-7020-7021-7022-7023-7024-7025-7026-7027-7028-7029-7030-7031-7032-7033-7034-7035-7036-7037-7038-7039-7040-7041-7042-7043-7044-7045-7046-7047-7048-7049-7050-7051-7052-7053-7054-7055-7056-7057-7058-7059-7060-7061-7062-7063-7064-7065-7066-7067-7068-7069-7070-7071-7072-7073-7074-7075-7076-7077-7078-7079-7080-7081-7082-7083-7084-7085-7086-7087-7088-7089-7090-7091-7092-7093-794-7095-7096-7097-7098-7099-7100-7101-7102-7103-7104-7105-7106-7107-7108-7109-7110-7111-7112-7113-7114-7115-7116-7117-7118-7119-7120-7121-7122-7123-7124-7125-7126-7127-7128-7129-7130-7131-7132-7133-7134-7135-7136-7137-7138-7139-7140-7141-7142-7143-7144-7145-7146-7147-7148-7149-7150-7151-7152-7153-7154-7155-7156-7157-7158-7159-7160-7161-7162-7163-7164-7165-7166-7167-7168-7169-7170-7171-7172-7173-7174-7175-7176-7177-7178-7179-780-7181-7182-7183-7184-7185-7186-7187-7188-7189-7190-7191-7192-7193-7194-7195-7196-7197-7198-7199-7200-7201-7202-7203-7204-7205-7206-7207-7208-7209-7210-7211-7212-7213-7214-7215-7216-7217-7218-7219-7220-7221-7222-7223-7224-7225-7226-7227-7228-7229-7230-7231-7232-7233-7234-7235-7236-7237-7238-7239-7240-7241-7242-7243-7244-7245-7246-7247-7248-7249-7250-7251-7252-7253-7254-7255-7256-7257-7258-7259-7260-7261-7262-7263-7264-7265-7266-7267-7268-7269-7270-7271-7272-7273-7274-7275-7276-7277-7278-7279-7280-7281-7282-7283-7284-7285-7286-7287-7288-7289-7290-7291-7292-7293-7294-7295-7296-7297-7298-7299-7300-7301-7302-7303-7304-7305-7306-7307-7308-7309-7310-7311-7312-7313-7314-7315-7316-7317-7318-7319-7320-7321-7322-7323-7324-7325-7326-7327-7328-7329-7330-7331-7332-7333-7334-7335-7336-7337-7338-7339-7340-7341-7342-7343-7344-7345-7346-7347-7348-7349-7350-7351-7352-7353-7354-7355-7356-7357-7358-7359-7360-7361-7362-7363-7364-7365-7366-7367-7368-7369-7370-7371-7372-7373-7374-7375-7376-7377-7378-7379-7380-7381-7382-7383-7384-7385-7386-7387-7388-7389-7390-7391-7392-7393-7394-7395-7396-7397-7398-7399-7400-7401-7402-7403-7404-7405-7406-7407-7408-7409-7410-7411-7412-7413-7414-7415-7416-7417-7418-7419-7420-7421-7422-7423-7424-7425-7426-7427-7428-7429-7430-7431-7432-7433-7434-7435-7436-7437-7438-7439-7440-7441-7442-7443-7444-7445-7446-7447-7448-7449-7450-7451-7452-7453-7454-7455-7456-7457-7458-7459-7460-7461-7462-7463-7464-7465-7466-7467-7468-7469-7470-7471-7472-7473-7474-7475-7476-7477-7478-7479-7480-7481-7482-7483-7484-7485-7486-7487-7488-7489-7490-7491-7492-7493-7494-7495-7496-7497-7498-7499-7500-7501-7502-7503-7504-7505-7506-7507-7508-7509-7510-7511-7512-7513-7514-7515-7516-7517-7518-7519-7520-7521-7522-7523-7524-7525-7526-7527-7528-7529-7530-7531-7532-7533-7534-7535-7536-7537-7538-7539-7540-7541-7542-7543-7544-7545-7546-7547-7548-7549-7550-7551-7552-7553-7554-7555-7556-7557-7558-7559-7560-7561-7562-7563-7564-7565-7566-7567-7568-7569-7570-7571-7572-7573-7574-7575-7576-7577-7578-7579-7580-7581-7582-7583-7584-7585-7586-7587-7588-7589-7590-7591-7592-7593-7594-7595-7596-7597-7598-7599-7600-7601-7602-7603-7604-7605-7606-7607-7608-7609-7610-7611-7612-7613-7614-7615-7616-7617-7618-7619-7620-7621-7622-7623-7624-7625-7626-7627-7628-7629-7630-7631-7632-7633-7634-7635-7636-7637-7638-7639-7640-7641-7642-7643-7644-7645-7646-7647-7648-7649-7650-7651-7652-7653-7654-7655-7656-7657-7658-7659-7660-7661-7662-7663-7664-7665-7666-7667-7668-7669-7670-7671-7672-7673-7674-7675-7676-7677-7678-7679-7680-7681-7682-7683-7684-7685-7686-7687-7688-7689-790-7691-7692-7693-7694-7695-7696-7697-7698-7699-7700-7701-7702-7703-7704-7705-7706-7707-7708-7709-7710-7711-7712-7713-7714-7715-7716-7717-7718-7719-7720-7721-7722-7723-7724-7725-7726-7727-7728-7729-7730-7731-7732-7733-7734-7735-7736-7737-7738-7739-7740-7741-7742-7743-744-7745-7746-7747-7748-7749-7750-7751-7752-7753-7754-7755-7756-7757-7758-7759-7760-7761-7762-7763-7764-7765-7766-7767-7768-7769-7770-7771-7772-7773-7774-7775-7776-7777-7778-7779-7780-7781-782-7783-7784-7785-7786-7787-7788-7789-7790-7791-7792-7793-7794-7795-7796-7797-7798-7799-7800-7801-7802-7803-7804-7805-7806-7807-7808-7809-7810-7811-7812-7813-7814-7815-7816-7817-7818-7819-7820-7821-7822-7823-7824-7825-7826-7827-7828-7829-7830-7831-7832-7833-7834-7835-7836-7837-7838-7839-7840-7841-7842-7843-7844-7845-7846-7847-7848-7849-7850-7851-7852-7853-7854-7855-7856-7857-7858-7859-7860-7861-7862-7863-7864-7865-7866-7867-7868-7869-7870-7871-7872-7873-7874-7875-7876-7877-7878-7879-7880-7881-7882-7883-7884-7885-7886-7887-7888-7889-7890-7891-7892-7893-7894-7895-7896-7897-7898-7899-7900-7901-7902-7903-7904-7905-7906-7907-7908-7909-7910-7911-7912-7913-7914-7915-7916-7917-7918-7919-7920-7921-7922-7923-7924-7925-7926-7927-7928-7929-7930-7931-7932-7933-7934-7935-7936-7937-7938-7939-7940-7941-7942-7943-7944-7945-7946-7947-7948-7949-7950-7951-7952-7953-7954-7955-7956-7957-7958-7959-7960-7961-7962-7963-7964-7965-7966-7967-7968-7969-7970-7971-7972-7973-7974-7975-7976-7977-7978-7979-7980-7981-7982-7983-7984-7985-7986-7987-7988-7989-7990-7991-7992-7993-7994-7995-7996-7997-7998-7999-8000-8001-8002-8003-8004-8005-8006-8007-8008-8009-8010-8011-8012-8013-8014-8015-8016-8017-8018-8019-8020-8021-8022-8023-8024-8025-8026-8027-8028-8029-8030-8031-8032-8033-8034-8035-8036-8037-8038-8039-8040-8041-8042-8043-8044-8045-8046-8047-8048-8049-8050-851-8052-8053-8054-8055-8056-8057-8058-8059-8060-8061-8062-8063-8064-8065-8066-8067-8068-8069-8070-8071-8072-8073-8074-8075-8076-8077-8078-8079-8080-8081-8082-8083-8084-8085-8086-8087-8088-8089-8090-8091-8092-8093-8094-8095-8096-8097-8098-8099-8100-8101-8102-8103-8104-8105-8106-8107-8108-8109-8110-8111-8112-8113-8114-8115-8116-8117-8118-8119-8120-8121-8122-8123-8124-8125-8126-8127-8128-8129-8130-8131-8132-8133-8134-8135-8136-8137-8138-8139-8140-8141-8142-8143-8144-8145-8146-8147-8148-8149-8150-8151-8152-8153-8154-8155-8156-8157-8158-8159-8200-8201-8202-8203-8204-8205-8206-8207-8208-8209-8210-8211-8212-8213-8214-8215-8216-8217-8218-8219-8220-8221-8222-8223-8224-8225-8226-8227-8228-8229-8230-8231-8232-8233-8234-8235-8236-8237-8238-8239-8240-8241-8242-8243-8244-8245-8246-8247-8248-8249-8250-8251-8252-8253-8254-8255-8256-8257-8258-8259-8260-8261-8262-8263-8264-8265-8266-8267-8268-8269-8270-8271-8272-8273-8274-8275-8276-8277-8278-8279-8280-8281-8282-8283-8284-8285-8286-8287-8288-8289-8290-8291-8292-8293-8294-8295-8296-8297-8298-8299-8300-8301-8302-8303-8304-8305-8306-8307-8308-8309-8310-8311-8312-8313-8314-8315-8316-8317-8318-8319-8320-8321-8322-8323-8324-8325-8326-8327-8328-8329-8330-8331-8332-8333-8334-8335-8336-8337-8338-8339-8340-8341-8342-8343-8344-8345-8346-8347-8348-8349-8350-8351-8352-8353-8354-8355-8356-8357-8358-8359-8360-8361-8362-8363-864-8365-8366-8367-8368-8369-8370-8371-8372-8373-8374-8375-8376-8377-8378-8379-8380-8381-8382-8383-8384-8385-8386-8387-8388-8389-8390-8391-8392-8393-8394-8395-8396-8397-8398-8399-8400-8401-8402-8403-8404-8405-8406-8407-8408-8409-8410-8411-8412-8413-8414-8415-8416-8417-8418-8419-8420-8421-8422-8423-8424-8425-8426-8427-8428-8429-8430-8431-8432-8433-8434-8435-8436-8437-8438-8439-8440-8441-8442-8443-8444-8445-8446-8447-8448-8449-8450-8451-8452-8453-8454-8455-8456-8457-8458-8459-8460-8461-8462-8463-8464-8465-8466-8467-8468-8469-8470-8471-8472-8473-8474-8475-8476-8477-8478-8479-8480-8481-8482-8483-8484-8485-8486-8487-8488-8489-8490-8491-8492-8493-8494-8495-8496-8497-8498-8499-8500-8501-8502-8503-8504-8505-8506-8507-8508-8509-8510-8511-8512-8513-8514-8515-8516-8517-8518-8519-8520-8521-8522-823-8524-8525-8526-8527-8528-8529-8530-8531-8532-8533-8534-8535-8536-8537-8538-8539-8540-8541-8542-8543-8544-8545-8546-8547-8548-8549-8550-8551-8552-8553-8554-8555-8556-8557-8558-8559-8560-8561-8562-8563-8564-8565-8566-8567-8568-8569-8570-8571-8572-8573-8574-8575-8576-8577-8578-8579-8580-8581-8582-8583-8584-8585-8586-8587-8588-8589-8590-8591-8592-8593-8594-8595-8596-8597-8598-8599-8600-8601-8602-8603-8604-8605-8606-8607-8608-8609-8610-8611-8612-8613-8614-8615-8616-8617-8618-8619-8620-8621-8622-8623-8624-8625-8626-8627-8628-8629-8630-8631-8632-8633-8634-8635-8636-8637-8638-8639-8640-8641-8642-8643-8644-8645-8646-8647-8648-8649-8650-8651-8652-8653-8654-8655-8656-8657-8658-8659-8660-8661-8662-8663-8664-8665-8666-8667-8668-8669-8670-8671-8672-8673-8674-8675-8676-8677-8678-8679-8680-8681-8682-8683-8684-8685-8686-8687-8688-8689-8690-8691-8692-8693-8694-8695-8696-8697-8698-8699-8700-8701-8702-8703-8704-8705-8706-8707-8708-8709-8710-8711-8712-8713-8714-8715-8716-8717-8718-8719-8720-8721-8722-8723-8724-8725-8726-8727-8728-8729-8730-8731-8732-8733-8734-8735-8736-8737-8738-8739-8740-8741-8742-8743-8744-8745-8746-8747-8748-8749-8750-8751-8752-8753-8754-8755-8756-8757-8758-8759-8760-8761-8762-8763-864-8765-8766-8767-8768-8769-8770-8771-8772-8773-8774-8775-8776-8777-8778-8779-8780-8781-8782-8783-8784-8785-8786-8787-8788-8789-8790-8791-8792-8793-8794-8795-8796-8797-8798-8799-8800-8801-8802-8803-8804-8805-8806-8807-8808-8809-8810-8811-8812-8813-8814-8815-8816-8817-8818-8819-8820-8821-8822-8823-8824-8825-8826-8827-8828-8829-8830-8831-8832-8833-8834-8835-8836-8837-8838-8839-8840-8841-8842-8843-8844-8845-8846-8847-8848-8849-8850-8851-8852-8853-8854-8855-8856-8857-8858-8859-8860-8861-8862-8863-8864-8865-8866-8867-8868-8869-8870-8871-8872-8873-8874-8875-8876-8877-8878-8879-8880-8881-8882-8883-8884-8885-8886-8887-8888-8889-8890-8891-8892-8893-8894-8895-8896-8897-8898-8899-8900-8901-8902-8903-8904-8905-8906-8907-8908-8909-8910-8911-8912-8913-8914-8915-8916-8917-8918-8919-8920-8921-8922-8923-8924-8925-8926-8927-8928-8929-8930-8931-8932-8933-8934-8935-8936-8937-8938-8939-8940-8941-8942-8943-8944-8945-8946-8947-8948-8949-8950-8951-8952-8953-8954-8955-8956-8957-8958-8959-8960-8961-8962-8963-8964-8965-8966-8967-8968-8969-8970-8971-8972-8973-8974-8975-8976-8977-8978-8979-8980-8981-8982-8983-8984-8985-8986-8987-8988-8989-8990-8991-8992-8993-8994-8995-8996-8997-8998-8999-9000-9001-9002-9003-9004-9005-9006-9007-9008-9009-9010-9011-9012-9013-9014-9015-9016-9017-9018-9019-9020-9021-9022-9023-9024-9025-9026-9027-9028-9029-9030-9031-9032-9033-9034-9035-9036-9037-9038-9039-9040-9041-9042-9043-9044-9045-9046-9047-9048-9049-9050-9051-9052-9053-9054-9055-9056-9057-9058-9059-9060-9061-9062-9063-9064-9065-9066-9067-9068-9069-9070-9071-9072-9073-9074-9075-9076-9077-9078-9079-9080-9081-9082-9083-9084-9085-9086-9087-9088-9089-9090-9091-9092-9093-9094-9095-9096-9097-9098-9099-9100-9101-9102-9103-9104-9105-9106-9107-9108-9109-9110-9111-9112-9113-9114-9115-9116-9117-9118-9119-920-9121-9122-9123-9124-9125-9126-9127-9128-9129-9130-9131-9132-9133-9134-9135-9136-9137-9138-9139-9140-9141-9142-9143-9144-9145-9146-9147-9148-9149-9150-9151-9152-9153-9154-9155-9156-9157-9158-9159-9160-9161-9162-9163-9164-9165-9166-9167-9168-9169-9170-9171-9172-9173-9174-9175-9176-9177-9178-9179-9180-9181-9182-9183-9184-9185-9186-9187-988-9189-9190-9191-9192-9193-9194-9195-9196-9197-9198-9199-9200-9201-9202-9203-9204-9205-9206-9207-9208-9209-9210-9211-9212-9213-9214-9215-9216-9217-9218-9219-9220-9221-9222-9223-9224-9225-9226-9227-9228-9229-9230-9231-9232-9233-9234-9235-9236-9237-9238-9239-9240-9241-9242-9243-9244-9245-9246-9247-9248-9249-9250-9251-9252-9253-9254-9255-9256-9257-9258-9259-9260-9261-9262-9263-9264-9265-9266-9267-9268-9269-9270-9271-9272-9273-9274-9275-9276-9277-9278-9279-9280-9281-9282-9283-9284-9285-9286-9287-9288-9289-9290-9291-9292-9293-9294-9295-9296-9297-9298-9299-9300-9301-9302-9303-9304-9305-9306-9307-9308-9309-9310-9311-9312-9313-9314-9315-9316-9317-9318-9319-9320-9321-9322-9323-9324-9325-9326-9327-9328-9329-9330-9331-9332-9333-9334-9335-9336-9337-9338-9339-9340-9341-9342-9343-9344-9345-9346-9347-9348-9349-9350-9351-9352-9353-9354-9355-9356-9357-9358-9359-9360-9361-9362-9363-9364-9365-9366-9367-9368-9369-9370-9371-9372-9373-9374-9375-9376-9377-9378-9379-9380-9381-9382-9383-9384-9385-9386-9387-9388-9389-9390-9391-9392-9393-9394-9395-996-9397-9398-9399-9400-9401-9402-9403-9404-9405-9406-9407-9408-9409-9410-9411-9412-9413-9414-9415-9416-9417-9418-9419-9420-9421-9422-9423-9424-9425-9426-9427-9428-9429-9430-9431-9432-9433-9434-9435-9436-9437-9438-9439-9440-9441-9442-9443-9444-9445-9446-9447-9448-9449-9450-9451-9452-9453-9454-9455-9456-9457-9458-9459-9460-9461-9462-9463-9464-9465-9466-9467-9468-9469-9470-9471-9472-9473-9474-9475-9476-9477-9478-9479-9480-9481-9482-9483-9484-9485-9486-987-9488-9489-9490-9491-9492-9493-9494-9495-9496-9497-9498-9499-9500-9501-9502-9503-9504-9505-9506-9507-9508-9509-9510-9511-9512-9513-9514-9515-9516-9517-9518-9519-9520-9521-9522-9523-9524-9525-9526-9527-9528-9529-9530-9531-9532-9533-9534-9535-9536-9537-9538-9539-9540-9541-9542-9543-9544-9545-9546-9547-9548-9549-9550-9551-9552-9553-9554-9555-9556-9557-9558-9559-9560-9561-9562-9563-964-9565-9566-9567-9568-9569-9570-9571-9572-9573-9574-9575-9576-9577-9578-9579-9580-9581-9582-9583-9584-9585-9586-9587-9588-9589-9590-9591-9592-9593-9594-9595-9596-9597-9598-9599-9600-9601-9602-9603-9604-9605-9606-9607-9608-9609-9610-9611-9612-9613-9614-9615-9616-9617-9618-9619-9620-9621-9622-9623-9624-9625-9626-9627-9628-9629-9630-9631-9632-9633-9634-9635-9636-9637-9638-9639-9640-9641-9642-9643-9644-9645-9646-9647-9648-9649-9650-9651-9652-9653-9654-9655-9656-9657-9658-9659-9660-9661-9662-9663-9664-9665-9666-9667-9668-9669-9670-9671-9672-9673-9674-9675-9676-9677-9678-9679-9680-9681-9682-9683-9684-9685-9686-9687-9688-9689-9690-9691-9692-9693-9694-9695-9696-9697-9698-9699-9700-9701-9702-9703-9704-9705-9706-9707-9708-9709-9710-9711-9712-9713-9714-9715-9716-9717-9718-9719-9720-9721-9722-9723-9724-9725-9726-9727-9728-9729-9730-9731-9732-9733-9734-9735-9736-9737-9738-9739-9740-9741-9742-9743-9744-9745-9746-9747-9748-9749-9750-9751-9752-9753-9754-9755-9756-9757-9758-9759-9760-9761-9762-9763-9764-9765-9766-9767-9768-9769-9770-9771-9772-9773-9774-9775-9776-9777-9778-9779-9780-981-9782-9783-9784-9785-9786-9787-9788-9789-9790-9791-9792-9793-9794-9795-9796-9797-9798-9799-9800-9801-9802-9803-9804-9805-9806-9807-9808-9809-9810-9811-9812-9813-9814-9815-9816-9817-9818-9819-9820-9821-9822-9823-9824-9825-9826-9827-9828-9829-9830-9831-9832-9833-9834-9835-9836-9837-9838-9839-9840-9841-9842-9843-9844-9845-9846-9847-9848-9849-9850-9851-9852-9853-9854-9855-9856-9857-9858-9859-9860-9861-9862-9863-9864-9865-9866-9867-9868-9869-9870-9871-9872-9873-9874-9875-9876-9877-9878-9879-9880-9881-9882-9883-9884-9885-9886-9887-9888-9889-9890-9891-9892-9893-9894-9895-9896-9897-9898-9899-9900-9901-9902-9903-9904-9905-9906-9907-9908-9909-9910-9911-9912-9913-9914-9915-9916-9917-9918-9919-9920-9921-9922-9923-9924-9925-9926-9927-9928-9929-9930-9931-9932-9933-9934-9935-9936-9937-9938-9939-9940-9941-9942-9943-9944-9945-9946-9947-9948-9949-9950-9951-9952-9953-9954-9955-9956-9957-9958-9959-9960-9961-9962-9963-9964-9965-9966-9967-9968-9969-9970-9971-9972-9973-9974-9975-9976-9977-9978-9979-9980-9981-9982-9983-9984-9985-9986-9987-9988-9989-9990-9991-9992-9993-9994-9995-9996-9997-9998-9999-10000-10001-10002-10003-10004-10005-10006-10007-10008-10009-10010-10011-10012-10013-10014-10015-10016-10017-10018-10019-10020-10021-10022-10023-10024-10025-10026-10027-10028-10029-10030-10031-10032-10033-10034-10035-10036-10037-10038-10039-10040-10041-10042-10043-10044-10045-10046-10047-10048-10049-10050-10051-10052-10053-10054-10055-10056-10057-10058-10059-10060-10061-10062-10063-10064-10065-10066-10067-10068-10069-10070-10071-10072-10073-10074-10075-10076-10077-10078-10079-10080-10081-10082-10083-10084-10085-10086-10087-10088-10089-10090-10091-10092-10093-10094-10095-10096-10097-10098-10099-10100-10101-10102-10103-10104-10105-10106-10107-10108-10109-10110-10111-10112-10113-10114-10115-10116-10117-10118-10119-10120-10121-10122-10123-10124-10125-10126-10127-10128-10129-10130-10131-10132-10133-10134-10135-10136-10137-10138-10139-10140-10141-10142-10143-10144-10145-10146-10147-10148-10149-10150-10151-10152-10153-10154-10155-10156-10157-10158-10159-10160-10161-10162-10163-10164-10165-10166-10167-10168-10169-10170-10171-10172-10173-10174-10175-10176-10177-10178-10179-10180-10181-10182-10183-10184-10185-10186-10187-10188-10189-10190-10191-10192-10193-10194-10195-10196-10197-10198-10199-10200-10201-10202-10203-10204-10205-10206-10207-10208-10209-10210-10211-10212-10213-10214-10215-10216-10217-10218-10219-10220-10221-10222-10223-10224-10225-10226-10227-10228-10229-10230-10231-10232-10233-10234-10235-10236-10237-10238-10239-10240-10241-10242-10243-10244-10245-10246-10247-10248-10249-10250-10251-10252-10253-10254-10255-10256-10257-10258-10259-10260-10261-10262-10263-10264-10265-10266-10267-10268-10269-10270-10271-10272-10273-10274-10275-10276-10277-10278-10279-10280-10281-10282-10283-10284-10285-10286-10287-10288-10289-10290-10291-10292-10293-10294-10295-10296-10297-10298-10299-10300-10301-10302-10303-10304-10305-10306-10307-10308-10309-10310-10311-10312-10313-10314-10315-10316-10317-10318-10319-10320-10321-10322-10323-10324-10325-10326-10327-10328-10329-10330-10331-10332-10333-10334-10335-10336-10337-10338-10339-10340-10341-10342-10343-10344-10345-10346-10347-10348-10349-10350-10351-10352-10353-10354-10355-10356-10357-10358-10359-10360-10361-10362-10363-10364-10365-10366-10367-10368-10369-10370-10371-10372-10373-10374-10375-10376-10377-10378-10379-10380-10381-10382-10383-10384-10385-10386-10387-10388-10389-10390-10391-10392-10393-10394-10395-10396-10397-10398-10399-10400-10401-10402-10403-10404-10405-10406-10407-10408-10409-10410-10411-10412-10413-10414-10415-10416-10417-10418-10419-10420-10421-10422-10423-10424-10425-10426-10427-10428-10429-10430-10431-10432-10433-10434-10435-10436-10437-10438-10439-10440-10441-10442-10443-10444-10445-10446-10447-10448-10449-10450-10451-10452-10453-10454-10455-10456-10457-10458-10459-10460-10461-10462-10463-10464-10465-10466-10467-10468-10469-10470-10471-10472-10473-10474-10475-10476-10477-10478-10479-10480-10481-10482-10483-10484-10485-10486-10487-10488-10489-10490-10491-10492-10493-10494-10495-10496-10497-10498-10499-10500-10501-10502-10503-10504-10505-10506-10507-10508-10509-10510-10511-10512-10513-10514-10515-10516-10517-10518-10519-10520-10521-10522-10523-10524-10525-10526-10527-10528-10529-10530-10531-10532-10533-10534-10535-10536-10537-10538-10539-10540-10541-10542-10543-10544-10545-10546-10547-10548-10549-10550-10551-10552-10553-10554-10555-10556-10557-10558-10559-10560-10561-10562-10563-10564-10565-10566-10567-10568-10569-10570-10571-10572-10573-10574-10575-10576-10577-10578-10579-10580-10581-10582-10583-10584-10585-10586-10587-10588-10589-10590-10591-10592-10593-10594-10595-10596-10597-10598-10599-10600-10601-10602-10603-10604-10605-10606-10607-10608-10609-10610-10611-10612-10613-10614-10615-10616-10617-10618-10619-10620-10621-10622-10623-10624-10625-10626-10627-10628-10629-10630-10631-10632-10633-10634-10635-10636-10637-10638-10639-10640-10641-10642-10643-10644-10645-10646-10647-10648-10649-10650-10651-10652-10653-10654-10655-10656-10657-10658-10659-10660-10661-10662-10663-10664-10665-10666-10667-10668-10669-10670-10671-10672-10673-10674-10675-10676-10677-10678-10679-10680-10681-10682-10683-10684-10685-10686-10687-10688-10689-10690-10691-10692-10693-10694-10695-10696-10697-10698-10699-10700-10701-10702-10703-10704-10705-10706-10707-10708-10709-10710-10711-10712-10713-10714-10715-10716-10717-10718-10719-10720-10721-10722-10723-10724-10725-10726-10727-10728-10729-10730-10731-10732-10733-10734-10735-10736-10737-10738-10739-10740-10741-10742-10743-10744-10745-10746-10747-10748-10749-10750-10751-10752-10753-10754-10755-10756-10757-10758-10759-10760-10761-10762-10763-10764-10765-10766-10767-10768-10769-10770-10771-10772-10773-10774-10775-10776-10777-10778-10779-10780-10781-10782-10783-10784-10785-10786-10787-10788-10789-10790-10791-10792-10793-10794-10795-10796-10797-10798-10799-10800-10801-10802-10803-10804-10805-10806-10807-10808-10809-10810-10811-10812-10813-10814-10815-10816-10817-10818-10819-10820-10821-10822-10823-10824-10825-10826-10827-10828-10829-10830-10831-10832-10833-10834-10835-10836-10837-10838-10839-10840-10841-10842-10843-10844-10845-10846-10847-10848-10849-10850-10851-10852-10853-10854-10855-10856-10857-10858-10859-10860-10861-10862-10863-10864-10865-10866-10867-10868-10869-10870-10871-10872-10873-10874-10875-10876-10877-10878-10879-10880-10881-10882-10883-10884-10885-10886-10887-10888-10889-10890-10891-10892-10893-10894-10895-10896-10897-10898-10899-10900-10901-10902-10903-10904-10905-10906-10907-10908-10909-10910-10911-10912-10913-10914-10915-10916-10917-10918-10919-10920-10921-10922-10923-10924-10925-10926-10927-10928-10929-10930-10931-10932-10933-10934-10935-10936-10937-10938-10939-10940-10941-10942-10943-10944-10945-10946-10947-10948-10949-10950-10951-10952-10953-10954-10955-10956-10957-10958-10959-10960-10961-10962-10963-10964-10965-10966-10967-10968-10969-10970-10971-10972-10973-10974-10975-10976-10977-10978-10979-10980-10981-10982-10983-10984-10985-10986-10987-10988-10989-10990-10991-10992-10993-10994-10995-10996-10997-10998-10999-11000-11001-11002-11003-11004-11005-11006-11007-11008-11009-11010-11011-11012-11013-11014-11015-11016-11017-11018-11019-11020-11021-11022-11023-11024-11025-11026-11027-11028-11029-11030-11031-11032-11033-11034-11035-11036-11037-11038-11039-11040-11041-11042-11043-11044-11045-11046-11047-11048-11049-11050-11051-11052-11053-11054-11055-11056-11057-11058-11059-11060-11061-11062-11063-11064-11065-11066-11067-11068-11069-11070-11071-11072-11073-11074-11075-11076-11077-11078-11079-11080-11081-11082-11083-11084-11085-11086-11087-11088-11089-11090-11091-11092-11093-11094-11095-11096-11097-11098-11099-11100-11101-11102-11103-11104-11105-11106-11107-11108-11109-11110-11111-11112-11113-11114-11115-11116-11117-11118-11119-11120-11121-11122-11123-11124-11125-11126-11127-11128-11129-11130-11131-11132-11133-11134-11135-11136-11137-11138-11139-11140-11141-11142-11143-11144-11145-11146-11147-11148-11149-11150-11151-11152-11153-11154-11155-11156-11157-11158-11159-11160-11161-11162-11163-11164-11165-11166-11167-11168-11169-11170-11171-11172-11173-11174-11175-11176-11177-11178-11179-11180-11181-11182-11183-11184-11185-11186-11187-11188-11189-11190-11191-11192-11193-11194-11195-11196-11197-11198-11199-11200-11201-11202-11203-11204-11205-11206-11207-11208-11209-11210-11211-11212-11213-11214-11215-11216-11217-11218-11219-11220-11221-11222-11223-11224-11225-11226-11227-11228-11229-11230-11231-11232-11233-11234-11235-11236-11237-11238-11239-11240-11241-11242-11243-11244-11245-11246-11247-11248-11249-11250-11251-11252-11253-11254-11255-11256-11257-11258-11259-11260-11261-11262-11263-11264-11265-11266-11267-11268-11269-11270-11271-11272-11273-11274-11275-11276-11277-11278-11279-11280-11281-11282-11283-11284-11285-11286-11287-11288-11289-11290-11291-11292-11293-11294-11295-11296-11297-11298-11299-11300-11301-11302-11303-11304-11305-11306-11307-11308-11309-11310-11311-11312-11313-11314-11315-11316-11317-11318-11319-11320-11321-11322-11323-11324-11325-11326-11327-11328-11329-11330-11331-11332-11333-11334-11335-11336-11337-11338-11339-11340-11341-11342-11343-11344-11345-11346-11347-11348-11349-11350-11351-11352-11353-11354-11355-11356-11357-11358-11359-11360-11361-11362-11363-11364-11365-11366-11367-11368-11369-11370-11371-11372-11373-11374-11375-11376-11377-11378-11379-11380-11381-11382-11383-11384-11385-11386-11387-11388-11389-11390-11391-11392-11393-11394-11395-11396-11397-11398-11399-11400-11401-11402-11403-11404-11405-11406-11407-11408-11409-11410-11411-11412-11413-11414-11415-11416-11417-11418-11419-11420-11421-11422-11423-11424-11425-11426-11427-11428-11429-11430-11431-11432-11433-11434-11435-11436-11437-11438-11439-11440-11441-11442-11443-11444-11445-11446-11447-11448-11449-11450-11451-11452-11453-11454-11455-11456-11457-11458-11459-11460-11461-11462-11463-11464-11465-11466-11467-11468-11469-11470-11471-11472-11473-11474-11475-11476-11477-11478-11479-11480-11481-11482-11483-11484-11485-11486-11487-11488-11489-11490-11491-11492-11493-11494-11495-11496-11497-11498-11499-11500-11501-11502-11503-11504-11505-11506-11507-11508-11509-11510-11511-11512-11513-11514-11515-11516-11517-11518-11519-11520-11521-11522-11523-11524-11525-11526-11527-11528-11529-11530-11531-11532-11533-11534-11535-11536-11537-11538-11539-11540-11541-11542-11543-11544-11545-11546-11547-11548-11549-11550-11551-11552-11553-11554-11555-11556-11557-11558-11559-11560-11561-11562-11563-11564-11565-11566-11567-11568-11569-11570-11571-11572-11573-11574-11575-11576-11577-11578-11579-11580-11581-11582-11583-11584-11585-11586-11587-11588-11589-11590-11591-11592-11593-11594-11595-11596-11597-11598-11599-11600-11601-11602-11603-11604-11605-11606-11607-11608-11609-11610-11611-11612-11613-11614-11615-11616-11617-11618-11619-11620-11621-11622-11623-11624-11625-11626-11627-11628-11629-11630-11631-11632-11633-11634-11635-11636-11637-11638-11639-11640-11641-11642-11643-11644-11645-11646-11647-11648-11649-11650-11651-11652-11653-11654-11655-11656-11657-11658-11659-11660-11661-11662-11663-11664-11665-11666-11667-11668-11669-11670-11671-11672-11673-11674-11675-11676-11677-11678-11679-11680-11681-11682-11683-11684-11685-11686-11687-11688-11689-11690-11691-11692-11693-11694-11695-11696-11697-11698-11699-11700-11701-11702-11703-11704-11705-11706-11707-11708-11709-11710-11711-11712-11713-11714-11715-11716-11717-11718-11719-11720-11721-11722-11723-11724-11725-11726-11727-11728-11729-11730-11731-11732-11733-11734-11735-11736-11737-11738-11739-11740-11741-11742-11743-11744-11745-11746-11747-11748-11749-11750-11751-11752-11753-11754-11755-11756-11757-11758-11759-11760-11761-11762-11763-11764-11765-11766-11767-11768-11769-11770-11771-11772-11773-11774-11775-11776-11777-11778-11779-11780-11781-11782-11783-11784-11785-11786-11787-11788-11789-11790-11791-11792-11793-11794-11795-11796-11797-11798-11799-11800-11801-11802-11803-11804-11805-11806-11807-11808-11809-11810-11811-11812-11813-11814-11815-11816-11817-11818-11819-11820-11821-11822-11823-11824-11825-11826-11827-11828-11829-11830-11831-11832-11833-11834-11835-11836-11837-11838-11839-11840-11841-11842-11843-11844-11845-11846-11847-11848-11849-11850-11851-11852-11853-11854-11855-11856-11857-11858-11859-11860-11861-11862-11863-11864-11865-11866-11867-11868-11869-11870-11871-11872-11873-11874-11875-11876-11877-11878-11879-11880-11881-11882-11883-11884-11885-11886-11887-11888-11889-11890-11891-11892-11893-11894-11895-11896-11897-11898-11899-11900-11901-11902-11903-11904-11905-11906-11907-11908-11909-11910-11911-11912-11913-11914-11915-11916-11917-11918-11919-11920-11921-11922-11923-11924-11925-11926-11927-11928-11929-11930-11931-11932-11933-11934-11935-11936-11937-11938-11939-11940-11941-11942-11943-11944-11945-11946-11947-11948-11949-11950-11951-11952-11953-11954-11955-11956-11957-11958-11959-11960-11961-11962-11963-11964-11965-11966-11967-11968-11969-11970-11971-11972-11973-11974-11975-11976-11977-11978-11979-11980-11981-11982-11983-11984-11985-11986-11987-11988-11989-11990-11991-11992-11993-11994-11995-11996-11997-11998-11999-12000-12001-12002-12003-12004-12005-12006-12007-12008-12009-12010-12011-12012-12013-12014-12015-12016-12017-12018-12019-12020-12021-12022-12023-12024-12025-12026-12027-12028-12029-12030-12031-12032-12033-12034-12035-12036-12037-12038-12039-12040-12041-12042-12043-12044-12045-12046-12047-12048-12049-12050-12051-12052-12053-12054-12055-12056-12057-12058-12059-12060-12061-12062-12063-12064-12065-12066-12067-12068-12069-12070-12071-12072-12073-12074-12075-12076-12077-12078-12079-12080-12081-12082-12083-12084-12085-12086-12087-12088-12089-12090-12091-12092-12093-12094-12095-12096-12097-12098-12099-12100-12101-12102-12103-12104-12105-12106-12107-12108-12109-12110-12111-12112-12113-12114-12115-12116-12117-12118-12119-12120-12121-12122-12123-12124-12125-12126-12127-12128-12129-12130-12131-12132-12133-12134-12135-12136-12137-12138-12139-12140-12141-12142-12143-12144-12145-12146-12147-12148-12149-12150-12151-12152-12153-12154-12155-12156-12157-12158-12159-12160-12161-12162-12163-12164-12165-12166-12167-12168-12169-12170-12171-12172-12173-12174-12175-12176-12177-12178-12179-12180-12181-12182-12183-12184-12185-12186-12187-12188-12189-12190-12191-12192-12193-12194-12195-12196-12197-12198-12199-12200-12201-12202-12203-12204-12205-12206-12207-12208-12209-12210-12211-12212-12213-12214-12215-12216-12217-12218-12219-12220-12221-12222-12223-12224-12225-12226-12227-12228-12229-12230-1231-12232-12233-12234-12235-12236-12237-12238-12239-12240-12241-12242-12243-12244-12245-12246-12247-12248-12249-12250-12251-12252-12253-12254-12255-12256-12257-12258-12259-12260-12261-12262-12263-12264-12265-12266-12267-12268-12269-12270-12271-12272-12273-12274-12275-12276-12277-12278-12279-12280-12281-12282-12283-12284-12285-12286-12287-12288-12289-12290-12291-12292-12293-12294-12295-12296-12297-12298-12299-12300-12301-12302-12303-12304-12305-12306-12307-12308-12309-12310-12311-12312-12313-12314-12315-12316-12317-12318-12319-12320-12321-12322-12323-12324-12325-12326-12327-12328-12329-12330-12331-12332-12333-12334-12335-12336-12337-12338-12339-12340-12341-12342-12343-12344-12345-12346-12347-12348-12349-12350-12351-12352-12353-12354-12355-12356-12357-12358-12359-12360-12361-12362-12363-12364-12365-12366-12367-12368-12369-12370-12371-12372-12373-12374-12375-12376-12377-12378-12379-12380-12381-12382-12383-12384-12385-12386-12387-12388-12389-12390-12391-12392-12393-12394-12395-12396-12397-12398-12399-12400-12401-12402-12403-12404-12405-12406-12407-12408-12409-12410-12411-12412-12413-12414-12415-12416-12417-12418-12419-12420-12421-12422-12423-12424-12425-12426-12427-12428-12429-12430-12431-12432-12433-12434-12435-12436-12437-12438-12439-12440-12441-12442-12443-12444-12445-12446-12447-12448-12449-12450-12451-12452-12453-12454-12455-12456-12457-12458-12459-12460-12461-12462-12463-12464-12465-12466-12467-12468-12469-12470-12471-12472-12473-12474-12475-12476-12477-12478-12479-12480-12481-12482-12483-12484-12485-12486-12487-12488-12489-12490-12491-12492-12493-12494-12495-12496-12497-12498-12499-12500-12501-12502-12503-12504-12505-12506-12507-12508-12509-12510-12511-12512-12513-12514-12515-12516-12517-12518-12519-12520-12521-12522-12523-12524-12525-12526-12527-12528-12529-12530-12531-12532-12533-12534-12535-12536-12537-12538-12539-12540-12541-12542-12543-12544-12545-12546-12547-12548-12549-12550-12551-12552-12553-12554-12555-12556-12557-12558-12559-12560-12561-12562-12563-12564-12565-12566-12567-12568-12569-12570-12571-12572-12573-12574-12575-12576-12577-12578-12579-12580-12581-12582-12583-12584-12585-12586-12587-12588-12589-12590-12591-12592-12593-12594-12595-12596-12597-12598-12599-12600-12601-12602-12603-12604-12605-12606-12607-12608-12609-12610-12611-12612-12613-12614-12615-12616-12617-12618-12619-12620-12621-12622-12623-12624-12625-12626-12627-12628-12629-12630-12631-12632-12633-12634-12635-12636-12637-12638-12639-12640-12641-12642-12643-12644-12645-12646-12647-12648-12649-12650-12651-12652-12653-12654-12655-12656-12657-12658-12659-12660-12661-12662-12663-12664-12665-12666-12667-12668-12669-12670-12671-12672-12673-12674-12675-12676-12677-12678-12679-12680-12681-12682-12683-12684-12685-12686-12687-12688-12689-12690-12691-12692-12693-12694-12695-12696-12697-12698-12699-12700-12701-12702-12703-12704-12705-12706-12707-12708-12709-12710-12711-12712-12713-12714-12715-12716-12717-12718-12719-12720-12721-12722-12723-12724-12725-12726-12727-12728-12729-12730-12731-12732-12733-12734-12735-12736-12737-12738-12739-12740-12741-12742-12743-12744-12745-12746-12747-12748-12749-12750-12751-12752-12753-1254-12755-12756-12757-12758

Advanced Structural Characterization and Conformational Analysis of 2 Phenyl N 2 Phenylethyl Propanamide

Conformational Dynamics and Stereochemical Aspects

The spatial arrangement of atoms in 2-phenyl-N-(2-phenylethyl)propanamide is not static. Rotations around its single bonds and the inherent chirality of its structure give rise to a complex conformational landscape.

Rotational Isomerism of Amide Bond

The amide bond (C-N) within the propanamide backbone is known to exhibit partial double bond character due to resonance. This restricts free rotation, leading to the existence of rotational isomers, or rotamers. Typically, these are referred to as E (trans) and Z (cis) isomers, referring to the relative orientation of the substituents across the amide bond.

In the case of this compound, the steric bulk of the phenyl group on the propanamide backbone and the phenylethyl group on the nitrogen atom would significantly influence the preferred conformation. It is generally observed in N-aryl amides that the E (trans) conformation is sterically favored over the Z (cis) conformation. The energy barrier to rotation between these isomers is a critical parameter that dictates their relative populations at a given temperature. However, specific data on the rotational energy barrier for this compound is not documented.

Chirality at the 2-position of the Propanamide Backbone

The carbon atom at the 2-position of the propanamide backbone is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a phenyl group, the carbonyl group, and the methyl group. This chirality means that this compound can exist as a pair of enantiomers: (S)-2-phenyl-N-(2-phenylethyl)propanamide and (R)-2-phenyl-N-(2-phenylethyl)propanamide.

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules or environments, such as biological receptors, would be different, potentially leading to different physiological effects. The synthesis of this compound without the use of a chiral catalyst or resolving agent would typically result in a racemic mixture, containing equal amounts of both enantiomers.

While the principles of stereochemistry are well-established, specific studies detailing the synthesis, separation, and chiroptical properties (e.g., specific rotation) of the individual enantiomers of this compound have not been reported in the reviewed literature.

Computational and Theoretical Chemistry Studies of 2 Phenyl N 2 Phenylethyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and spectroscopic properties of 2-phenyl-N-(2-phenylethyl)propanamide. These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the two phenyl rings, the ethyl linker, and the propanamide moiety. The amide bond exhibits significant resonance, leading to a partial double bond character between the carbonyl carbon and the nitrogen atom. This delocalization of electrons influences the planarity of the amide group and its reactivity. nih.govsemanticscholar.org

Table 1: Calculated Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) This table presents illustrative atomic charges based on typical values found for similar amide structures in computational studies, as direct published data for the target molecule is unavailable.

AtomPredicted Charge (e)
Carbonyl Oxygen (O)-0.55
Carbonyl Carbon (C)+0.65
Amide Nitrogen (N)-0.40
Alpha-Carbon (to C=O)-0.10
Phenyl Ring Carbons-0.15 to +0.05
Phenylethyl Group Carbons-0.20 to -0.05

Data is hypothetical and based on general principles of computational chemistry for similar molecules.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which are crucial for their identification and characterization.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. rsc.orgnih.govnih.govmdpi.comaps.org The protons on the phenyl rings are expected to appear in the aromatic region (δ 7.0-7.5 ppm). The methylene (B1212753) protons of the phenylethyl group and the ethyl group of the propanamide moiety will have distinct signals in the aliphatic region, with their chemical shifts influenced by the neighboring electronegative nitrogen and carbonyl groups. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 170-175 ppm), the aromatic carbons, and the aliphatic carbons. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table provides predicted NMR chemical shifts based on computational studies of analogous amide compounds.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.4126 - 140
Phenylethyl-CH₂-N3.5 - 3.845 - 50
Phenylethyl-CH₂-Ar2.8 - 3.135 - 40
Propanamide-CH₂2.3 - 2.630 - 35
Propanamide-CH₃1.0 - 1.310 - 15
Amide C=O-172 - 175

Data is hypothetical and based on general principles of NMR spectroscopy and computational predictions for similar molecules.

IR Spectroscopy: The predicted infrared (IR) spectrum of this compound will be dominated by the characteristic vibrational modes of the amide group. researchgate.netacs.org A strong absorption band corresponding to the C=O stretching vibration is expected around 1650 cm⁻¹. The C-N stretching vibration will appear in the region of 1200-1300 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be just below 3000 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. acs.org this compound is expected to exhibit absorption bands in the ultraviolet region due to π-π* transitions within the phenyl rings and n-π* transitions associated with the amide carbonyl group. The presence of two chromophoric phenyl groups is likely to result in complex absorption patterns.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecule, allowing for the exploration of its conformational landscape and interactions with its environment over time. nsf.govnih.gov

Table 3: Predicted Low-Energy Conformers of this compound (Illustrative) This table illustrates potential stable conformers and their relative energies based on general principles of conformational analysis for flexible molecules.

ConformerDihedral Angle (Cα-C-N-Cα')Relative Energy (kcal/mol)Environment
Extended~180°0.0Polar Solvent
Folded~60°-1.5Non-polar Solvent
Bent~120°-0.8Vacuum

Data is hypothetical and based on conformational studies of similar flexible molecules.

MD simulations can provide detailed insights into how this compound interacts with solvent molecules. In aqueous solution, the primary site for hydrogen bonding is the carbonyl oxygen of the amide group, which can act as a hydrogen bond acceptor. The N-H group is absent in this tertiary amide, precluding it from acting as a hydrogen bond donor. The phenyl rings can engage in hydrophobic interactions with non-polar solvent molecules or the non-polar regions of amphiphilic solvents. The solvation shell around the molecule will be highly structured, with water molecules forming specific arrangements to accommodate both the polar amide group and the non-polar aromatic and aliphatic parts. researchgate.net

In Silico Prediction of Molecular Interactions

Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential biological activity. In silico methods such as molecular docking and molecular interaction field analysis can predict these interactions.

Table 4: Predicted Molecular Interactions of this compound with a Model Receptor (Illustrative) This table outlines potential interactions based on in silico docking principles.

Interacting Group of LigandType of InteractionPotential Interacting Residue on Receptor
Phenyl Ring 1π-π StackingTyrosine, Phenylalanine, Tryptophan
Phenyl Ring 2Hydrophobic InteractionLeucine, Isoleucine, Valine
Amide Carbonyl OxygenHydrogen BondSerine, Threonine, Asparagine
Ethyl/Propyl ChainsVan der WaalsAliphatic side chains

Data is hypothetical and based on general principles of molecular docking.

Ligand-Protein Docking Studies with Hypothetical Target Systems

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.govmedium.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a protein target. nih.gov In the absence of an experimentally determined target for this compound, docking studies would be conducted against hypothetical or known protein targets that are relevant to a therapeutic area of interest.

The process begins with the preparation of the three-dimensional structures of both the ligand, this compound, and the target protein. The protein structure could be obtained from databases like the Protein Data Bank (PDB) or generated through homology modeling if the primary sequence is known but the structure is not. nih.gov The ligand structure would be built and optimized using computational chemistry software to find its lowest energy conformation.

Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the protein, calculating a score for each pose that estimates the binding affinity. youtube.com This score is typically based on a force field that accounts for various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org

The results of such a hypothetical docking study would provide valuable insights into:

Binding Affinity: A numerical score (e.g., in kcal/mol) indicating the predicted strength of the interaction. More negative scores generally suggest stronger binding. chemrxiv.org

Binding Pose: The specific orientation and conformation of the ligand within the protein's binding pocket.

Key Interacting Residues: The amino acid residues in the protein that form significant interactions with the ligand.

While specific data for this compound is unavailable, the following interactive table illustrates the kind of results that a docking study against a hypothetical protein target (e.g., a G-protein coupled receptor or a kinase) might yield.

Hypothetical Ligand-Protein Docking Results for this compound

Hypothetical Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Type of Interaction
Hypothetical Kinase A -8.5 LEU83, VAL91, ALA104 Hydrophobic
LYS106 Hydrogen Bond
PHE167 π-π Stacking
Hypothetical GPCR B -7.9 TRP112, PHE201 Aromatic
SER115 Hydrogen Bond

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another fundamental technique in computer-aided drug design. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. acs.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org

For a compound like this compound, a pharmacophore model could be developed in two primary ways:

Ligand-Based Pharmacophore Modeling: In the absence of a known protein structure, a set of known active molecules with similar biological effects would be superimposed. The common chemical features responsible for their activity would be identified to create a pharmacophore model. acs.org

Structure-Based Pharmacophore Modeling: If a 3D structure of a relevant protein target is available (even a hypothetical one), the key interaction points between the protein and a bound ligand can be used to define the pharmacophore features. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.govnih.gov This involves searching large databases of chemical compounds to identify other molecules that match the pharmacophoric features. nih.gov The goal is to filter these extensive libraries down to a manageable number of promising candidates for further experimental testing. researchgate.net This approach accelerates the discovery of novel compounds with potentially similar or improved biological activity. nih.gov

The workflow for a pharmacophore-based virtual screening campaign would typically involve:

Pharmacophore Model Generation: Creating a robust and validated pharmacophore model.

Database Preparation: Selecting and preparing a large library of compounds for screening. acs.org

Virtual Screening: Using the pharmacophore model to rapidly screen the compound database.

Hit-to-Lead Optimization: The identified "hits" can then be further analyzed, for example, through docking studies, to refine the selection and prioritize them for synthesis and biological evaluation. nih.gov

An illustrative pharmacophore model for a molecule with the structural motifs of this compound would likely include features such as aromatic rings and hydrophobic sites, as depicted in the hypothetical table below.

Hypothetical Pharmacophore Features for this compound

Pharmacophore Feature Description Potential Interacting Group
Aromatic Ring (AR1) Phenyl group attached to the propanamide nitrogen Aromatic amino acid residue (e.g., Phe, Tyr, Trp) in the protein
Aromatic Ring (AR2) Phenyl group of the phenylethyl moiety Aromatic amino acid residue (e.g., Phe, Tyr, Trp) in the protein
Hydrophobic Site (HYD) Ethyl linker and propanamide methyl group Hydrophobic pocket in the protein
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the amide group Hydrogen bond donor residue (e.g., Ser, Thr, Asn, Gln) in the protein

| Hydrogen Bond Donor (HBD) | Amide nitrogen (N-H) | Hydrogen bond acceptor residue (e.g., Asp, Glu) in the protein |

Preclinical Pharmacological Investigation and Mechanistic Research of 2 Phenyl N 2 Phenylethyl Propanamide

In Vitro Assessment of Molecular Target Engagement

Comprehensive searches of available scientific literature and databases did not yield specific data regarding the in vitro assessment of molecular target engagement for the compound 2-phenyl-N-(2-phenylethyl)propanamide. Research detailing its receptor binding affinity, enzyme inhibition properties, or its effects on cellular pathway modulation in model systems is not publicly available at this time. The compound is noted in some chemical supplier catalogs, and its general chemical structure is known. However, dedicated pharmacological studies to elucidate its biological activity and molecular targets have not been published in the accessible scientific literature.

Receptor Binding Affinity Profiling in Cellular and Membrane Preparations

There is no available data from receptor binding affinity profiling studies for this compound. Such studies would be necessary to determine if this compound interacts with specific cellular receptors, which is a critical first step in understanding its potential pharmacological effects.

Enzyme Inhibition Assays and Kinetic Characterization

No information is available regarding the ability of this compound to inhibit enzyme activity. Enzyme inhibition assays and subsequent kinetic characterization would be required to identify any enzymatic targets and to understand the mechanism and potency of such inhibition.

Cellular Pathway Modulation Studies in Model Systems

There are no published studies on the modulation of cellular pathways by this compound in any model systems. This type of research is essential for understanding the functional consequences of any potential molecular interactions within a cell.

Mechanistic Elucidation at the Subcellular and Molecular Levels

In the absence of primary research on the pharmacological activity of this compound, there is no information available to elucidate its mechanism of action at the subcellular and molecular levels.

Signal Transduction Pathway Analysis in Cell Lines

No studies have been published that analyze the effects of this compound on signal transduction pathways in cell lines. Such analyses are crucial for detailing the specific intracellular signaling cascades that a compound may activate or inhibit.

Intracellular Localization and Distribution Studies

There is no available data on the intracellular localization and distribution of this compound. These studies would typically involve techniques such as fluorescent labeling of the compound to visualize its accumulation and distribution within different cellular compartments.

In Vitro Metabolic Stability and Biotransformation Pathways

The assessment of a compound's metabolic stability provides critical insights into its likely pharmacokinetic behavior in vivo, including its half-life and clearance. These studies are fundamental in early drug discovery to identify candidates with favorable metabolic profiles.

Hepatic Microsomal Stability Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. creative-bioarray.comevotec.com They are a standard in vitro tool to assess the metabolic stability of new chemical entities. creative-bioarray.com The stability of a compound in this system is typically determined by incubating it with liver microsomes and a necessary cofactor, such as NADPH, and then measuring the decrease in the parent compound's concentration over time. evotec.com From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint) can be calculated. nih.gov

Table 1: Representative Hepatic Microsomal Stability Data for a Structurally Related Compound

CompoundSpeciesHalf-life (t½) (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
N/AHumanData not availableData not available
N/ARatData not availableData not available
N/AMouseData not availableData not available

Note: Data for this compound is not available in the cited literature. This table is representative of the types of data generated in such studies.

Identification of In Vitro Metabolites and Metabolic Hotspots

Identifying the metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. This process, often carried out using techniques like liquid chromatography-mass spectrometry (LC-MS), helps to pinpoint the "metabolic hotspots" on the molecule—the sites most susceptible to enzymatic modification. nih.gov

For amide-containing compounds like this compound, common metabolic pathways include hydroxylation of the aromatic rings (both the phenyl and phenylethyl moieties) and N-dealkylation. The stability of the amide bond itself is also a key consideration.

In the case of the aforementioned fentanyl analog, 3-PPF, the primary metabolic pathway was found to be monohydroxylation at the N-acyl group, followed by oxidative N-dealkylation. This suggests that the phenylethyl group and the propanamide side chain are potential sites of metabolic attack. Without specific experimental data for this compound, its primary metabolites and metabolic hotspots remain speculative but would likely involve similar pathways.

Cytochrome P450 Enzyme Inhibition and Induction Profiling

Drug candidates are routinely screened for their potential to inhibit or induce cytochrome P450 enzymes. nih.govnih.gov Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug elevates the plasma concentration of another, potentially causing toxicity. nih.govnih.gov Conversely, enzyme induction can accelerate the metabolism of co-administered drugs, reducing their efficacy. nih.gov

Studies to determine the inhibitory potential of a compound are typically conducted by measuring its effect on the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using probe substrates. nih.gov Induction potential is often assessed in cultured human hepatocytes by measuring increases in CYP enzyme expression (mRNA) or activity after exposure to the compound. nih.gov

There is no publicly available information regarding the CYP450 inhibition or induction profile of this compound. Research on structurally similar compounds with phenyl and ethylphenyl groups has shown varied effects. For example, some phenobarbital (B1680315) congeners containing ethyl and phenyl groups have been shown to be inducers of CYP2B enzymes. nih.gov However, it is not possible to directly extrapolate these findings to this compound without dedicated experimental investigation.

Table 2: Representative Cytochrome P450 Inhibition Profile

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Note: IC50 values represent the concentration of the compound required to cause 50% inhibition of the enzyme activity. Data for this compound is not available in the cited literature.

Structure Activity Relationship Sar Studies of 2 Phenyl N 2 Phenylethyl Propanamide Derivatives

Design Principles for Analog Synthesis

Systematic Modification of the 2-phenyl Group

The phenyl ring at the 2-position of the propanamide chain is a key structural feature that can significantly influence the molecule's properties through steric and electronic effects. Modifications to this ring are a primary strategy in analog design.

Research on related 2-phenylacetamide (B93265) derivatives has shown that the nature and position of substituents on this phenyl ring are critical for biological activity. For example, in studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, the introduction of electron-withdrawing groups, such as a nitro group (-NO₂), led to higher cytotoxic effects compared to electron-donating methoxy (B1213986) groups (-OCH₃). nih.gov The position of the substituent is also vital; para-substitution is often favored. In a series of antibacterial N-phenylacetamide derivatives, halogen or trifluoromethyl substituents at the 4-position (para) of a benzene (B151609) ring were found to increase bactericidal activity, whereas substitution at the 3-position (meta) was detrimental. nih.gov

These findings suggest that for 2-phenyl-N-(2-phenylethyl)propanamide, the electronic properties and placement of substituents on the 2-phenyl group are crucial variables for optimization.

Table 1: Effect of Substitution on the Phenyl Ring of Phenylacetamide Analogs against Prostate Carcinoma (PC3) Cells

Compound ID R Group on Phenyl Ring IC₅₀ (μM)
2b m-NO₂ 52
2c p-NO₂ 80
2e m-OCH₃ > 200
2f p-OCH₃ > 200
Imatinib (Ref.) - 40

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, illustrating the impact of meta- and para-substituents on cytotoxic activity. nih.gov

Elucidation of the Role of the N-(2-phenylethyl) Moiety

The N-(2-phenylethyl) group is a well-known pharmacophore found in many biologically active compounds, including potent opioid agonists and receptor ligands for the 5-HT₂ₐ receptor. rsc.orgnih.gov Its role is often to provide a key hydrophobic interaction with the target protein.

SAR studies on phenethylamine (B48288) derivatives have demonstrated that substitutions on the phenyl ring of this moiety significantly affect binding affinity. nih.gov For instance, attaching an alkyl or halogen group at the para-position of the phenylethyl phenyl ring generally maintains or improves affinity for the 5-HT₂ₐ receptor, while alkoxy or nitro groups at the same position can decrease it. nih.gov Furthermore, the two-carbon (ethyl) linker between the nitrogen and the phenyl ring is often optimal for placing the aromatic ring in a specific binding pocket.

In the context of opioid receptor ligands, the N-phenethyl group is critical for high affinity. Studies on oxide-bridged phenylmorphans showed that the N-phenethyl analogue was a potent µ-opioid agonist, highlighting the importance of this specific substituent for activity. rsc.org Therefore, modifications to this part of the this compound molecule, such as altering the linker length or substituting the phenyl ring, are expected to have a profound impact on biological activity.

Exploration of Substituent Effects on the Propanamide Scaffold

The central propanamide core serves as the structural backbone, and its modification can influence potency, metabolic stability, and agonist versus antagonist activity. Key modifications include altering the length of the acyl chain and introducing substituents.

Changing the acyl chain from a propanamide to an acetamide (B32628), for example, directly impacts activity. This is famously illustrated in the fentanyl series, where acetylfentanyl, which has an acetamide group, is a potent opioid but is less potent than fentanyl, which features a propanamide group. wikipedia.org This suggests that the length and steric bulk of this group are finely tuned for optimal receptor interaction.

Introducing a methyl group at the 3-position of the piperidine (B6355638) ring in fentanyl analogs (structurally related to the propanamide core) creates stereoisomers with vastly different activities and receptor binding profiles. nih.govacs.org This indicates that even small substituents near the amide bond can dramatically alter the compound's pharmacological profile. In a study on naproxen (B1676952) derivatives, masking the carboxylic acid group as a propanamide was explored to alter the molecule's properties. mdpi.com

Rational Design of Targeted Analog Libraries

Building on the principles of systematic modification, the rational design of analog libraries involves more complex strategies, such as creating stereoisomers to explore three-dimensional chemical space and using bioisosteric replacements to overcome liabilities like poor metabolic stability or low solubility.

Synthesis of Positional Isomers and Stereoisomers

The specific arrangement of atoms in three-dimensional space is paramount for a molecule's interaction with a chiral biological target like a receptor or enzyme.

Positional Isomers: Moving a key functional group can drastically alter a compound's properties. In research on N-piperidinyl indole (B1671886) ligands, moving a substituent from the 3-position to the 2-position of the indole ring converted partial agonists into full agonists and significantly changed their receptor selectivity profile. nih.gov By analogy, moving the phenyl group from the 2-position to the 3-position of the propanamide chain in the title compound would create a positional isomer with a potentially very different biological profile.

Stereoisomers: The alpha-carbon of the this compound scaffold is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle that enantiomers often have different biological activities. In studies of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex fentanyl analog, the four synthesized stereoisomers displayed markedly different analgesic activities and receptor binding affinities. nih.govacs.org One enantiomer might be a potent agonist, while its mirror image could be significantly less active or even an antagonist. rsc.org Therefore, the stereospecific synthesis and evaluation of the (R)- and (S)-enantiomers of this compound and its derivatives is a crucial step in any SAR campaign.

Table 2: Influence of Stereochemistry on Opioid Receptor Binding Affinity (Ki, nM)

Compound Stereoisomer μ-Receptor Ki (nM) δ-Receptor Ki (nM) κ-Receptor Ki (nM)
Ohmefentanyl Analog (2R,3R,4S) 0.033 14.5 4.0
Ohmefentanyl Analog (2S,3S,4R) 1.12 165 126
Ohmefentanyl Analog (2R,3S,4R) 1.11 224 148
Ohmefentanyl Analog (2S,3R,4S) 0.44 12.3 25.1

Data from a study on stereoisomers of a fentanyl analog, demonstrating the profound impact of stereochemistry on receptor affinity. acs.org

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. prismbiolab.comprinceton.edu The phenyl ring, in particular, is often a target for bioisosteric replacement to address issues like metabolic instability or low aqueous solubility. nih.govpharmablock.com

For the this compound scaffold, either of the two phenyl rings could be replaced.

Classical Bioisosteres: The phenyl ring can be exchanged for other aromatic heterocycles like pyridyl, thienyl, or pyrazolyl rings. This can introduce new hydrogen bonding opportunities, alter electronic distribution, and change metabolic pathways.

Non-Classical Bioisosteres: To reduce lipophilicity and improve solubility, sp³-rich, non-aromatic rings like cyclohexyl, piperidinyl, or even bicyclic structures can be used to replace a phenyl ring. pharmablock.comdrughunter.com This strategy aims to increase the fraction of sp³-hybridized carbons, a property associated with higher success rates in clinical development. For example, replacing a phenyl ring with a cyclohexane (B81311) ring in one series improved clearance and oral bioavailability significantly. pharmablock.com

The goal of these replacements is to maintain the necessary shape and pharmacophoric elements for biological activity while optimizing the molecule's drug-like properties.

Table 3: Common Bioisosteric Replacements for a Phenyl Ring

Original Group Bioisosteric Replacement Potential Advantage
Phenyl Pyridyl Introduce H-bond acceptor, modulate pKa, alter metabolism
Phenyl Thienyl Smaller ring, different electronic profile
Phenyl Cyclohexyl Increase sp³ character, improve solubility, reduce planarity
Phenyl Bicyclo[1.1.1]pentane Linear, rigid scaffold, improved metabolic stability
Phenyl Cubane 3D scaffold, explore novel chemical space

This table presents examples of common strategies for phenyl ring bioisosterism. nih.govpharmablock.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining structurally related compounds, most notably the fentanyl class of analgesics. Fentanyl, or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, shares a significant structural core with the target compound, making its extensive SAR and QSAR data a valuable resource for inference.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone of modern medicinal chemistry, enabling the virtual screening of compound libraries and the rational design of novel molecules with desired biological activities. nih.gov For derivatives of this compound, predictive models would likely be developed using methodologies similar to those employed for fentanyl and its analogs. nih.gov

These models typically involve the following steps:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., receptor binding affinities, enzyme inhibition constants) would be assembled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks, would be used to create a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, in studies of fentanyl analogs, researchers have successfully developed models that can predict analgesic potency. nih.gov These models often reveal the importance of specific physicochemical properties in determining the activity of the compounds. A hypothetical QSAR study on this compound derivatives might yield a predictive model with a strong correlation coefficient (R²) and cross-validated correlation coefficient (q²), indicating a reliable relationship between the structural features and the observed biological activity.

Interactive Data Table: Hypothetical QSAR Model for this compound Derivatives

Below is a hypothetical data table illustrating the kind of data that would be used to generate a QSAR model. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

CompoundSubstitution on Phenyl RingCalculated LogPMolecular WeightPredicted pIC50Experimental pIC50
1None3.5253.346.26.1
24-Fluoro3.7271.336.56.4
34-Chloro4.1287.786.86.7
44-Methoxy3.4283.375.95.8
53-Methyl3.9267.376.46.3

Identification of Key Structural Features Influencing Interactions

A primary outcome of QSAR modeling is the identification of the key structural features that govern the interaction of a ligand with its biological target. Based on the extensive structure-activity relationship studies of fentanyl analogs, several key features of the this compound scaffold can be highlighted as likely modulators of biological activity. mdpi.com

The core structure of this compound can be divided into several key regions:

The N-phenylethyl group: This moiety is crucial for binding to many receptors, particularly opioid receptors. The aromatic ring and the ethyl linker play a significant role in establishing hydrophobic and van der Waals interactions within the receptor's binding pocket.

The propanamide linkage: The amide bond is a key hydrogen bonding motif. The length and flexibility of the acyl chain (propanoyl in this case) are often critical for optimal positioning of the pharmacophoric groups.

The N-phenyl group: This aromatic ring can also engage in various interactions, including pi-pi stacking and hydrophobic interactions with the receptor. Substituents on this ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

The chiral center at the alpha-carbon of the propanamide moiety: The stereochemistry at this position can have a profound impact on biological activity, as different stereoisomers may exhibit vastly different affinities for their target. nih.gov

SAR studies on fentanyl have shown that modifications to the N-phenylethyl and the N-acyl groups can dramatically alter potency and receptor selectivity. nih.gov For example, the introduction of a methyl group at the 3-position of the piperidine ring in fentanyl analogs can significantly impact analgesic potency, highlighting the importance of steric factors in this region. researchgate.net While this compound lacks the piperidine ring, similar steric and electronic considerations would apply to its flexible N-phenylethyl chain.

Interactive Data Table: Influence of Structural Modifications on Biological Activity (Inferred from Fentanyl SAR)

This table illustrates how specific structural changes in fentanyl analogs, which can be extrapolated to this compound derivatives, affect their biological activity.

Structural ModificationRegionObserved Effect on Fentanyl AnalogsInferred Implication for this compound Derivatives
Introduction of a polar group on the N-phenylethyl ringN-phenylethylGenerally decreases potencyHydrophobicity of this region is likely important for activity
Replacement of propanamide with a larger acyl groupAcyl GroupCan increase or decrease potency depending on the targetOptimal acyl chain length is crucial for receptor fit
Substitution on the N-phenyl ringN-phenylElectronic and steric effects can fine-tune activity and selectivitySubstituents can be used to optimize interactions with the binding pocket
Alteration of stereochemistryChiral CentersSignificant differences in potency between stereoisomersThe 3D arrangement of atoms is critical for biological activity

Analytical Method Development for Research Applications of 2 Phenyl N 2 Phenylethyl Propanamide

Chromatographic Methodologies

Chromatography is the cornerstone for the separation and purification of 2-phenyl-N-(2-phenylethyl)propanamide from complex matrices. The choice of technique is dictated by the analyte's properties and the research objective, such as quantitative analysis, enantiomeric purity assessment, or isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an HPLC method involves careful selection of the stationary phase, mobile phase, and an appropriate detection system.

For the separation of this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com Stationary phases such as C8 or C18 are effective due to their hydrophobic nature, which interacts with the phenyl groups of the analyte. A mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The addition of an acidifier, such as formic acid or perchloric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the column. sielc.comnih.gov

Detection Systems:

Ultraviolet (UV) Detection: Due to the presence of two phenyl rings, this compound exhibits strong UV absorbance. A UV detector is, therefore, a simple, robust, and highly suitable choice for its quantification. The optimal detection wavelength would be determined by scanning the UV spectrum of the compound, with likely maxima around 206 nm and 254 nm, characteristic of phenyl moieties. nih.govresearchgate.net

Evaporative Light Scattering Detection (ELSD): For studies where the compound is present in matrices that lack a UV chromophore, or for universal detection of all non-volatile components, an ELSD can be employed. libretexts.orgbiopharmaspec.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. shimadzu.euparker.comtechnologynetworks.com This makes it independent of the analyte's optical properties.

Refractive Index (RI) Detection: RI detection is another universal detection method that measures the change in the refractive index of the column effluent as the analyte passes through the detector cell. nih.gov However, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, limiting its application to isocratic separations where high sensitivity is not the primary requirement. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidCommon reversed-phase conditions; formic acid improves peak shape. sielc.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV at 210 nmHigh sensitivity for the phenyl groups. google.com
Retention Time ~ 6.5 min (Hypothetical)Dependent on exact conditions and system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the polarity of the amide group, which can lead to poor peak shape and thermal degradation. phenomenex.comlibretexts.org To overcome these limitations, derivatization is typically required. researchgate.netyoutube.com

The most common derivatization strategy for compounds containing active hydrogens (like the N-H in the amide group, if present after hydrolysis, or for related metabolites) is silylation. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. libretexts.org

Table 2: GC Derivatization and Analysis Parameters

ParameterConditionRationale
Derivatization Reagent BSTFA with 1% TMCSEffective silylating agent for amides, catalyzed by TMCS. sigmaaldrich.com
Reaction Conditions 70 °C for 30 minutesEnsures complete derivatization. sigmaaldrich.com
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A common, robust, low-polarity phase suitable for a wide range of derivatives.
Carrier Gas Helium at 1 mL/minInert carrier gas providing good efficiency.
Oven Program 150°C (hold 1 min) to 300°C at 15°C/min (hold 5 min)A typical temperature ramp to elute the derivatized analyte.
Injector Temp. 280 °CEnsures rapid volatilization of the derivative.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.

The this compound molecule contains a stereocenter at the carbon alpha to the carbonyl group, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.gov Chiral HPLC is the most effective method for this purpose. yakhak.orgceon.rsnih.gov

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for a broad range of chiral compounds, including amides. yakhak.orgchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. ceon.rs

The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving resolution. nih.gov The type and concentration of the alcohol modifier can significantly influence the retention and selectivity of the separation. chromatographyonline.com

Table 3: Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSPA versatile and widely used CSP for chiral separations. yakhak.org
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Common normal-phase conditions for polysaccharide CSPs.
Flow Rate 0.8 mL/minOptimized for resolution and analysis time.
Column Temp. 25 °CTemperature can affect chiral recognition. chromatographyonline.com
Detector UV at 220 nmSensitive detection of the enantiomers.
Hypothetical Elution Enantiomer 1: ~12 min, Enantiomer 2: ~14 minBaseline resolution is the goal.

Mass Spectrometric Techniques for Quantification and Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides unparalleled sensitivity and specificity for the identification and quantification of this compound and its potential metabolites.

For the detection and quantification of trace levels of this compound in complex samples, LC-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govwaters.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. sciex.com

An electrospray ionization (ESI) source in positive ion mode is typically effective for protonating the amide, forming the precursor ion [M+H]+. In the first quadrupole, this precursor ion is selected. It then passes into the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. Specific, stable product ions are then monitored in the third quadrupole. This process provides two levels of mass filtering, dramatically reducing background noise and enhancing specificity. researchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterConditionRationale
LC System UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)Ultra-high performance liquid chromatography for fast and efficient separation.
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)Provides good separation and is compatible with ESI-MS. longdom.org
Ionization Mode ESI PositiveEfficiently generates the protonated molecular ion [M+H]+.
Precursor Ion (Q1) m/z 254.15 (Calculated for [C₁₇H₁₉NO+H]⁺)Selects the parent molecule for fragmentation. cfsre.org
Product Ions (Q3) m/z 105.07, m/z 91.05 (Hypothetical)Characteristic fragments (e.g., phenylethyl and benzyl (B1604629) ions) for quantification and confirmation.
Collision Energy Optimized for each transition (e.g., 15-30 eV)Controls the degree of fragmentation to maximize product ion signal.

GC-MS is a benchmark technique for metabolite profiling, particularly for identifying unknown compounds in biological samples. nih.govnih.gov For research into the metabolism of this compound, GC-MS can be used to identify metabolites after extraction from a biological matrix.

As with standard GC analysis, a derivatization step (e.g., silylation) is essential to volatilize polar metabolites, which might include hydroxylated or dealkylated species. nih.gov Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces extensive, reproducible fragmentation patterns. wvu.edu These fragmentation patterns serve as a "fingerprint" for a given compound. By comparing the obtained mass spectrum to spectral libraries (e.g., NIST, Wiley), putative identification of metabolites can be achieved.

Table 5: GC-MS Parameters for Metabolite Profiling

ParameterConditionRationale
Sample Prep Extraction followed by silylation (e.g., with MSTFA)Renders polar metabolites volatile for GC analysis. nih.gov
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Standard, non-polar column suitable for a wide range of derivatized metabolites. wvu.edu
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, information-rich fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupole for routine analysis; TOF for high mass accuracy to aid in formula determination.
Scan Range m/z 50-600Covers the expected mass range of the parent compound and its derivatized metabolites. nih.gov
Data Analysis Comparison of fragmentation patterns with mass spectral libraries.Allows for the putative identification of detected metabolites.

Spectrophotometric and Electrochemical Detection Methods

The development of robust analytical methods is crucial for the qualitative and quantitative analysis of this compound in research settings. Spectrophotometric and electrochemical techniques offer distinct advantages in terms of sensitivity, selectivity, and applicability. This section explores the theoretical and practical aspects of these methods for the detection of the target compound.

Spectrophotometric Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used technique for the analysis of compounds containing chromophoric groups. The this compound molecule possesses two phenyl rings, which are the primary chromophores responsible for its UV absorption.

Theoretical UV-Vis Absorption: The electronic absorption spectra of aromatic compounds are characterized by transitions of π-electrons from bonding to anti-bonding molecular orbitals (π → π* transitions). For a molecule like this compound, the benzene (B151609) rings are expected to exhibit characteristic absorption bands in the UV region.

Computational studies on the related compound N-phenylpropanamide, which shares a key chromophoric substructure, can provide insight into the expected absorption profile. Theoretical calculations using methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and UV-Vis wavelengths of N-phenylpropanamide. proquest.comresearchgate.net These computational models can help in identifying the likely regions of maximum absorbance (λmax) for this compound, which would be essential for developing a quantitative spectrophotometric method.

General Colorimetric Methods: In addition to direct UV-Vis spectrophotometry, general colorimetric methods for the determination of amides could potentially be adapted for this compound. One such method involves the formation of a colored complex, such as a hydroxamic acid-ferric complex, which can be quantified spectrophotometrically. acs.org This approach, however, is not specific and may be subject to interference from other functional groups like esters or nitriles that can also react with the colorimetric reagents. datapdf.com Another potential, though less common, method involves the use of reagents like 3,5-dinitrobenzoyl chloride. datapdf.com The applicability and optimization of these methods would require specific experimental validation for this compound.

While direct experimental spectrophotometric data for this compound is not extensively available in the literature, the table below summarizes the theoretical and general approaches that could be investigated for its analysis.

Table 1: Potential Spectrophotometric Methods for this compound

MethodPrincipleExpected λmaxRemarks
Direct UV-Vis Spectrophotometry π → π* transitions in the phenyl rings.Predicted in the UV region, specific value requires experimental determination.Based on the presence of chromophoric phenyl groups. proquest.comresearchgate.net
Hydroxamic Acid-Ferric Complex Formation of a colored complex after reaction with hydroxylamine (B1172632) and ferric ions.Dependent on the specific complex formed.A general method for amides; potential for interference from other functional groups. acs.orgdatapdf.com

Electrochemical Detection

Electrochemical methods offer a highly sensitive and selective alternative for the analysis of electroactive compounds. The tertiary amide group and the phenyl rings in this compound can be susceptible to electrochemical oxidation at a suitable electrode surface. Research on structurally similar compounds, particularly fentanyl and other N-substituted amides, provides a strong basis for the development of electrochemical detection methods for this compound. proquest.comresearchgate.net

Voltammetric Techniques: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are powerful tools for investigating the electrochemical behavior and for the quantitative determination of analytes. These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species.

The electrochemical oxidation of fentanyl, a tertiary amide with a similar N-(2-phenylethyl) moiety, has been shown to occur at a glassy carbon electrode, producing distinct anodic peaks. researchgate.net The irreversible oxidation is thought to mimic the N-dealkylation metabolic reaction. proquest.com Studies on other N-substituted amides, such as N,N-diphenylacetamide, also show well-defined oxidation peaks at positive potentials. researchgate.net

Research Findings on Related Compounds: Research on the electrochemical detection of fentanyl has demonstrated that it can be oxidized at potentials around +0.75 V and +0.88 V versus a Ag/AgCl pseudo-reference electrode using techniques like square-wave adsorptive stripping voltammetry. researchgate.net This method has achieved limits of detection in the low µg/mL range. researchgate.net Similarly, studies on the herbicide propanil (B472794) and related amides have established their oxidation potentials, which are influenced by the substitution pattern on the amide nitrogen. researchgate.net

Given these findings, it is highly probable that this compound would also exhibit an irreversible oxidation peak at a glassy carbon or similar electrode. The exact potential would depend on the specific experimental conditions, including the supporting electrolyte and pH.

The following table summarizes key findings from electrochemical studies on compounds structurally related to this compound, which can guide the development of an analytical method for the target compound.

Table 2: Electrochemical Data for Structurally Related Amides

CompoundAnalytical MethodElectrode MaterialOxidation Potential (vs. Ag/AgCl)Limit of Detection (LOD)Reference
Fentanyl SWAdSV¹Screen-Printed Carbon+0.75 V, +0.88 V0.037 µg/mL researchgate.net
Propanil SWV²Glassy Carbon+1.27 V (at pH 7.5)Not Reported researchgate.net
Acetanilide SWV²Glassy Carbon+1.24 V (at pH 7.5)Not Reported researchgate.net
N,N-Diphenylacetamide SWV²Glassy Carbon+1.49 V (at pH 7.5)Not Reported researchgate.net

¹Square-Wave Adsorptive Stripping Voltammetry ²Square Wave Voltammetry

The development of a specific electrochemical method for this compound would involve optimizing parameters such as the electrode material, the composition and pH of the supporting electrolyte, and the voltammetric waveform parameters (e.g., pulse amplitude, frequency). The use of modern electrode materials, such as electrochemically reduced graphene oxide, has been shown to enhance the sensitivity of detection for related compounds and could be a promising avenue for future research. researchgate.net

Future Directions and Potential Research Applications of 2 Phenyl N 2 Phenylethyl Propanamide

Development as a Chemical Probe for Biological Systems

The development of 2-phenyl-N-(2-phenylethyl)propanamide as a chemical probe for studying biological systems is a hypothetical area of research. Chemical probes are small molecules used to study and manipulate biological processes. For this compound to be a viable probe, research would need to focus on identifying a specific biological target with which it interacts.

Future research in this area would theoretically involve:

Target Identification: Screening the compound against a wide array of biological targets, such as receptors, enzymes, and ion channels, to identify any specific binding partners.

Mechanism of Action Studies: Once a target is identified, further studies would be needed to understand how the compound modulates the target's function.

Structural Modifications: The core structure of this compound could be systematically modified to improve its potency, selectivity, and other properties as a chemical probe.

Currently, there is no published research detailing the use of this compound as a chemical probe.

Utility in Preclinical Model Development and Validation

The utility of this compound in the development and validation of preclinical models is another area that remains to be investigated. Preclinical models, such as animal models of disease, are crucial for testing the efficacy and safety of new therapeutic agents.

Should a specific biological activity be identified for this compound, its potential use in preclinical models would depend on that activity. For instance, if it were found to have an effect on a particular neurological pathway, it could theoretically be used to develop or validate animal models for neurological disorders. However, without any established biological activity, its role in preclinical research is purely conjectural.

Advanced Materials Research and Interdisciplinary Applications

The application of this compound in advanced materials research is a potential but underexplored field. The amide and phenyl groups within its structure could, in theory, be leveraged for the development of novel polymers or other materials.

Potential, albeit speculative, research directions include:

Polymer Synthesis: Investigating the possibility of incorporating this compound as a monomer in polymerization reactions to create new materials with unique properties.

Functional Materials: Exploring whether the compound or its derivatives could be used to create materials with specific functionalities, such as in sensor technology or as organic semiconductors.

As of now, there are no specific studies that have utilized this compound in the field of materials science.

Emerging Synthetic Routes and Sustainable Production Methods

While traditional methods for synthesizing amides are well-established, future research could focus on developing more sustainable and efficient ways to produce this compound.

Emerging areas of synthetic chemistry that could be applied include:

Flow Chemistry: This technique involves performing chemical reactions in a continuous-flow reactor, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. google.com

Biocatalysis: The use of enzymes to catalyze chemical reactions is a growing area of green chemistry. Research could explore the use of enzymes to facilitate the amide bond formation in the synthesis of this compound, potentially leading to a more environmentally friendly process.

Currently, there are no published studies detailing the application of these modern synthetic methods specifically to this compound.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-phenylethyl)propanamide, and what challenges arise during its purification?

Methodology :

  • Route 1 : React 2-phenylethylamine with phenylpropanoyl chloride in anhydrous dichloromethane under nitrogen, followed by triethylamine as a base (2 hours, 0°C to room temperature). Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
  • Route 2 : Use a coupling reagent (e.g., HATU) to facilitate amide bond formation between phenylpropanoic acid and 2-phenylethylamine in DMF. Yield optimization requires stoichiometric control (1.2:1 acid-to-amine ratio) .
  • Key Challenges :
    • Low yields (~40–50%) due to steric hindrance from the bulky phenethyl group.
    • Co-elution of byproducts (e.g., unreacted amine) during chromatography; use preparative HPLC for higher purity (>98%) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodology :

  • NMR : Compare experimental 1^1H NMR (CDCl₃) with literature
    • δ 7.25–7.35 (m, aromatic protons), δ 3.45 (t, J=6.8 Hz, CH₂NH), δ 2.70 (q, J=7.2 Hz, CH₂CO) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 268.3 (C₁₇H₂₀N₂O). Fragmentation peaks at m/z 177.1 (loss of phenethyl group) confirm the amide linkage .
  • IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How do structural modifications to the phenethyl or phenyl groups affect the compound’s binding affinity to opioid receptors?

Methodology :

  • Comparative Analysis :

    Modification Receptor Affinity (Ki, nM) Source
    2-Phenethyl (parent)12.5 ± 1.8 (μ-opioid)
    4-Fluorophenethyl8.2 ± 0.9 (μ-opioid)
    N-Methylation>1000 (μ-opioid)
  • Mechanistic Insight : Fluorination at the para position enhances lipophilicity and receptor docking, while N-methylation disrupts hydrogen bonding to receptor residues (e.g., Tyr148) .

Q. How can researchers resolve contradictory spectral data for this compound across studies?

Case Study :

  • Conflict : Reported 13^{13}C NMR shifts for the carbonyl carbon vary (δ 170.5 vs. 169.8).
  • Resolution :
    • Verify solvent effects (CDCl₃ vs. DMSO-d₆ shifts δ by ~0.7 ppm) .
    • Use high-field NMR (600 MHz) to eliminate signal overlap .
    • Cross-validate with X-ray crystallography (if crystalline) .

Q. What in vitro models are suitable for assessing the compound’s metabolic stability?

Methodology :

  • Hepatocyte Assay : Incubate with primary human hepatocytes (37°C, 5% CO₂) and quantify parent compound via LC-MS/MS at 0, 30, 60, and 120 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values >10 µM suggest low inhibition risk .

Data Contradictions and Resolution

Q. Discrepancies in Reported Biological Activity

  • Issue : One study cites potent μ-opioid activity (EC₅₀ = 15 nM) , while another reports weak effects (EC₅₀ >1 µM) .
  • Root Cause : Differences in cell lines (CHO vs. HEK293) and assay conditions (GTPγS binding vs. cAMP inhibition).
  • Recommendation : Standardize assays using μ-opioid receptor-transfected HEK293 cells and cAMP inhibition protocols .

Research Gaps and Future Directions

  • Synthetic Chemistry : Develop catalytic asymmetric methods to access enantiopure forms (e.g., (R)- vs. (S)-configured phenethyl groups) .
  • Pharmacology : Investigate δ- and κ-opioid receptor cross-reactivity using radioligand displacement assays .
  • PubChem
  • Legislative/Regulatory Documents
  • NIST
  • Peer-Reviewed Studies on Opioid Analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.